molecular formula C12H17NO B046229 4-Benzyl-4-hydroxypiperidine CAS No. 51135-96-7

4-Benzyl-4-hydroxypiperidine

カタログ番号: B046229
CAS番号: 51135-96-7
分子量: 191.27 g/mol
InChIキー: KJZBZOFESQSBCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-4-hydroxypiperidine (CAS 51135-96-7) is a high-purity piperidine derivative offered at 97% purity and serves as a versatile chemical building block in medicinal chemistry and organic synthesis . This compound is a key synthetic intermediate for the development of novel therapeutics, particularly in the synthesis of 4-Benzimidazolyl-piperidinylcarbonyl-piperidine analogs that function as potent histamine H3 receptor antagonists . Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that modulate the release of various neurotransmitters in the central nervous system . Therefore, H3 receptor antagonists are of significant research interest for potential application in neurological disorders, including cognitive deficits associated with Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy . Structural studies have confirmed that the benzyl group in 4-benzyl-4-hydroxypiperidines exists in specific gauche conformations, which is critical information for understanding the compound's interactions in biological systems and guiding rational drug design . This hygroscopic compound has a melting point of approximately 80°C and is slightly soluble in water . It should be stored away from oxidizing agents in a tightly closed container under cool, dry, and well-ventilated conditions . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZBZOFESQSBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199164
Record name 4-Piperidinol, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51135-96-7
Record name 4-(Phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51135-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-4-piperidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51135-96-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidinol, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZYL-4-PIPERIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6D2NEF7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical synthesis of 4-benzyl-4-hydroxypiperidine, a valuable intermediate in the development of pharmaceuticals, particularly analgesics and neurologically active compounds.[1][2] The core of this synthesis is the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This document details the primary synthetic pathway, experimental protocols, and relevant data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: The Grignard Reaction

The most prevalent and effective method for synthesizing this compound is through the nucleophilic addition of a benzyl Grignard reagent to a protected 4-piperidone derivative.[3][4] This organometallic reaction is favored for its efficiency in creating the desired tertiary alcohol. The general scheme involves two key steps: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by deprotection of the piperidine nitrogen if necessary.

A common starting material is N-benzyl-4-piperidone, which provides the piperidine core and a protecting group that can be removed in a later step.[4] Alternatively, an N-Boc-4-piperidone can be used, offering a different deprotection strategy.[3] The benzyl Grignard reagent is typically prepared from benzyl chloride or benzyl bromide and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[4]

To minimize side reactions, such as enolization of the 4-piperidone or reduction of the carbonyl group, the Grignard reaction is typically conducted at low temperatures, for instance, from -78 °C to 0 °C.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments in the synthesis of this compound, based on established procedures.

Protocol 1: Synthesis of 1,4-Dibenzyl-4-hydroxypiperidine via Grignard Reaction

This protocol describes the reaction of benzylmagnesium chloride with N-benzyl-4-piperidone.[4]

Materials:

  • Benzyl chloride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-benzyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.[3] Add a solution of benzyl chloride in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the benzyl chloride solution. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath. Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.[4] After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3] Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. The crude 1,4-dibenzyl-4-hydroxypiperidine can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of 1,4-Dibenzyl-4-hydroxypiperidine

This protocol outlines the removal of the N-benzyl group to yield this compound.

Materials:

  • 1,4-Dibenzyl-4-hydroxypiperidine

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Hydrogenolysis: Dissolve 1,4-dibenzyl-4-hydroxypiperidine in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Reaction: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes quantitative data for the synthesis of 4-aryl-4-hydroxypiperidines, providing a reference for expected yields under various conditions.

Starting KetoneOrganometallic ReagentAddition Product Yield (%)Reference
1-Benzoyl-4-piperidonePhenylmagnesium bromide25[5]
1-Benzoyl-4-piperidonePhenyllithium9[5]
1-Acetyl-4-piperidonePhenylmagnesium bromide27[5]
1-Acetyl-4-piperidonePhenyllithium10[5]

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Synthesis of this compound cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cluster_deprotection Deprotection Benzyl_Halide Benzyl Halide (e.g., Benzyl Chloride) Grignard_Reagent Benzylmagnesium Halide Benzyl_Halide->Grignard_Reagent Anhydrous Ether (e.g., THF) Mg Magnesium (Mg) Mg->Grignard_Reagent Protected_Product N-Protected-4-benzyl-4-hydroxypiperidine Grignard_Reagent->Protected_Product Low Temperature N_Protected_Piperidone N-Protected-4-piperidone (e.g., N-Benzyl-4-piperidone) N_Protected_Piperidone->Protected_Product Final_Product This compound Protected_Product->Final_Product Catalytic Hydrogenolysis (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow Start Start Grignard_Prep Prepare Benzyl Grignard Reagent Start->Grignard_Prep Reaction_Setup Set up reaction with N-Protected-4-piperidone at low temperature Grignard_Prep->Reaction_Setup Addition Add Grignard reagent to piperidone solution Reaction_Setup->Addition Stir Stir overnight at room temperature Addition->Stir Quench Quench reaction with aq. NH4Cl Stir->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify_Intermediate Purify intermediate product Dry_Concentrate->Purify_Intermediate Deprotection Perform deprotection (e.g., Hydrogenolysis) Purify_Intermediate->Deprotection Purify_Final Purify final product Deprotection->Purify_Final End End Purify_Final->End

Caption: Workflow for the synthesis and purification.

References

An In-depth Technical Guide to 4-benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-benzyl-4-hydroxypiperidine is a crucial building block in the synthesis of various therapeutic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside insights into its applications and synthesis.

Core Chemical and Physical Properties

This compound, a crystalline powder ranging in color from white to cream or yellow to brownish, is recognized for its role as a versatile intermediate in organic synthesis.[1][2] Its hygroscopic nature necessitates storage in a cool, dry, and well-ventilated environment with the container tightly sealed.[3] While slightly soluble in water, it shows slight solubility in chloroform, DMSO, and methanol.[1][3]

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource
CAS Number 51135-96-7[1][3][4]
Molecular Formula C12H17NO[1][3][4]
Molecular Weight 191.27 g/mol [1][4]
Melting Point 80-85 °C[1]
Boiling Point 327.03°C (rough estimate)[1]
Density 1.0096 (rough estimate)[1]
pKa 14.94 ± 0.20 (Predicted)[1]
LogP (Octanol/Water Partition Coefficient) 1.344 (Crippen Method)[4]
Water Solubility (log10ws) -2.41 (Crippen Method)[4]

Synthesis and Applications

Its primary application lies in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents. It is a key building block for synthesizing compounds with potential therapeutic properties.[2][5] A notable application is in the synthesis of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs, which have been investigated as histamine H3 antagonists.[1][2][3]

Logical Relationship of Synthesis Application

The following diagram illustrates the logical flow from the starting material to its application in the development of histamine H3 antagonists.

G A This compound B Chemical Synthesis A->B Starting Material C 4-Benzimidazolyl-piperidinylcarbonyl-piperidine analogs B->C Product D Histamine H3 Antagonists C->D Therapeutic Target

Caption: Logical workflow from this compound to its therapeutic application.

Due to the proprietary nature of drug development and chemical manufacturing, detailed experimental protocols for the synthesis of this compound and its derivatives are often not publicly disclosed. Researchers would typically need to consult specialized chemical synthesis literature or patents for such information. Similarly, specific signaling pathways directly modulated by this compound itself are not a primary area of public research, as its main role is that of an intermediate in the synthesis of more complex, biologically active molecules. The biological activity and corresponding signaling pathway interactions are properties of the final compounds synthesized from this versatile building block.

References

The Multifaceted Mechanism of Action of 4-Benzyl-4-hydroxypiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine scaffold is a versatile chemical structure that forms the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention in medicinal chemistry due to their interactions with various targets within the central nervous system (CNS), leading to potential therapeutic applications in pain management, neurodegenerative diseases, and substance abuse disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacological Targets and Mechanisms

The pharmacological activity of this compound derivatives is primarily attributed to their interaction with several key protein targets in the brain. The specific substitutions on the piperidine ring and the benzyl moiety dictate the affinity and selectivity of these compounds for their respective targets.

Opioid Receptor Modulation

A significant number of this compound derivatives exhibit affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

  • Mu-Opioid Receptor (MOR) Agonism and Antagonism: Certain derivatives act as agonists at the MOR, the primary target for opioid analgesics like morphine. Activation of MOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing analgesic effects. Conversely, other derivatives in this class have been identified as MOR antagonists, capable of blocking the effects of opioid agonists, which is a desirable property for the treatment of opioid overdose and addiction.[1][2]

  • Sigma-1 Receptor (σ1R) Ligands: The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, intracellular calcium signaling, and cellular stress responses. Several this compound derivatives have been identified as high-affinity σ1R ligands.[3] Dual-acting MOR agonists and σ1R antagonists are of particular interest as they may provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[3]

Dopamine Transporter (DAT) Inhibition

A distinct class of this compound derivatives functions as potent inhibitors of the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling. By blocking DAT, these compounds increase the extracellular concentration of dopamine, which can produce stimulant effects and has therapeutic potential in the treatment of conditions like ADHD and as a substitute therapy for cocaine dependence.[4]

Dopamine D4 Receptor Antagonism

Recent research has explored benzyloxy piperidine derivatives, structurally related to the this compound core, as selective antagonists for the dopamine D4 receptor (D4R).[5] The D4R is implicated in various neurological and psychiatric disorders, including schizophrenia and addiction. Antagonism of this receptor is a promising strategy for the development of novel antipsychotic and anti-addictive medications.[5]

Multi-Target Activity in Neurodegenerative Diseases

Emerging evidence suggests that derivatives of the N-benzylpiperidine scaffold can exhibit a multi-target mechanism of action relevant to the treatment of Alzheimer's disease (AD). These compounds have been shown to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE).[6]

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of AD.[6]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have shown neuroprotective effects and are being investigated as a potential disease-modifying therapy for AD.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their binding affinities and functional potencies at various targets.

Table 1: Opioid and Sigma-1 Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki, nM)
Compound 52 MOR56.4[3]
σ1R11.0[3]

Table 2: Dopamine Transporter Binding and Inhibition

CompoundAssayIC50 (nM)
(+)-5 [3H]WIN 35,428 Binding0.46[4]
Dopamine Uptake4.05[4]
(-)-5 [3H]WIN 35,428 Binding56.7[4]
Dopamine Uptake38.0[4]

Table 3: In Vivo Analgesic Efficacy

CompoundPain ModelED50 (mg/kg)
Compound 52 Abdominal Contraction Test (mice)4.04[3]
Carrageenan-induced Inflammatory Pain (mice)6.88[3]
Formalin Test (rats)13.98[3]
CFA-induced Chronic Pain (mice)7.62[3]

Table 4: Dopamine D4 Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki, nM)
8a D4R205.9[5]
8b D4R169[5]
8c D4R135[5]

Table 5: HDAC and AChE Inhibition

CompoundTargetIC50 (µM)
d5 HDAC0.17[6]
AChE6.89[6]
d10 HDAC0.45[6]
AChE3.22[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway for MOR Agonism

MOR_Signaling Ligand This compound Derivative (Agonist) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Leads to Ion_Channel->Neuronal_Activity Leads to

Caption: Signaling cascade following the activation of the mu-opioid receptor by an agonist derivative.

Experimental Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound (Derivative) prep_membranes->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay to determine binding affinity.

Detailed Experimental Protocols

Mu-Opioid Receptor (MOR) Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

  • Membrane Preparation: Cell membranes from cells stably expressing the human MOR (e.g., CHO or HEK293 cells) are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the this compound test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a cell-based assay to measure the functional inhibition of dopamine uptake.

  • Cell Culture: Human DAT-expressing cells (e.g., hDAT-CHO cells) are seeded in a 96-well plate and grown to confluence.

  • Assay Protocol:

    • The cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer.

    • The test compound at various concentrations is added to the wells and pre-incubated for a short period (e.g., 10-20 minutes) at 37°C. Control wells for 100% uptake (buffer only) and non-specific uptake (a known DAT inhibitor like nomifensine) are included.

    • The uptake is initiated by adding [³H]Dopamine to each well.

    • The plate is incubated at 37°C for a short duration (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the lysate is transferred to scintillation vials for radioactivity counting.

  • Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of specific uptake is plotted against the logarithm of the test compound concentration to determine the IC50 value.[5][7]

Carrageenan-Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and analgesic properties of the derivatives.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Induction of Inflammation: A solution of λ-carrageenan (e.g., 2% in saline) is injected into the plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by edema and hyperalgesia.[1][8]

  • Drug Administration: The test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses either before or after the carrageenan injection.

  • Assessment of Analgesia: Pain sensitivity is measured at different time points after drug administration. A common method is the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The ED50 value, the dose of the compound that produces 50% of the maximal analgesic effect, is calculated.

This guide provides a comprehensive overview of the mechanisms of action of this compound derivatives. The diverse pharmacology of this class of compounds underscores their potential as lead structures for the development of novel therapeutics for a range of CNS disorders. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

The Pharmacology of 4-Benzyl-4-Hydroxypiperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of important central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the pharmacology of this compound analogs, with a focus on their structure-activity relationships (SAR) at key neurochemical targets, including monoamine transporters, histamine receptors, opioid receptors, and sigma receptors. This document is intended to be a resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics based on this scaffold.

Core Structure and Pharmacological Significance

The this compound core consists of a piperidine ring substituted at the 4-position with both a benzyl group and a hydroxyl group. This arrangement of functional groups provides a key pharmacophore that can be modified to achieve desired affinity and selectivity for various biological targets. The tertiary amine of the piperidine ring is a common feature in many CNS-active drugs, while the hydroxyl and benzyl groups offer opportunities for hydrogen bonding and hydrophobic interactions within receptor binding pockets. The versatility of this scaffold has led to the development of analogs with a wide range of pharmacological activities, making it a subject of significant interest in medicinal chemistry.[1]

Pharmacology at Key CNS Targets

Dopamine Transporter (DAT)

A series of this compound analogs have been investigated as potent ligands for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[2][3] These compounds are of interest for their potential as treatments for conditions such as cocaine addiction.[2][3] The introduction of a hydroxyl group into the piperidine ring of GBR 12935-related compounds has been shown to enhance binding affinity for DAT.[2]

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Hydroxypiperidine Analogs [2][3]

CompoundModificationDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)
(+)-5 trans-3-hydroxy enantiomer0.464.05
(-)-5 trans-3-hydroxy enantiomer56.738.0
(±)-5 racemic trans-3-hydroxy1.5Not Reported

Data extracted from Ghorai et al. (2003).[2][3]

Histamine H3 Receptor

4-Hydroxypiperidine derivatives have been explored as antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters.[4][5] H3R antagonists are being investigated for their potential in treating a variety of neurological disorders. The structure-activity relationship studies have shown that modifications on the N-benzyl group and the linker between the piperidine and other moieties significantly impact the potency of these compounds as H3R antagonists.[4][6]

Table 2: Histamine H3 Receptor Antagonist Activity of Selected 4-Hydroxypiperidine Analogs [4][5][6]

CompoundMoietypA2 (guinea pig jejunum)pKi (human H3R)
1a (ADS-003) (benzofuran-2-yl)methyl8.47Not Reported
1d benzyl7.79Not Reported
9b1 1-benzyl-4-(3-aminopropyloxy)piperidine derivativeNot Reported6.78
9b2 1-benzyl-4-(3-aminopropyloxy)piperidine derivativeNot Reported7.09
9b5 1-benzyl-4-(5-aminopentyloxy)piperidine derivativeNot Reported6.99
9b6 1-benzyl-4-(5-aminopentyloxy)piperidine derivativeNot Reported6.97
Thioperamide Reference Antagonist8.67Not Reported

pA2 values from Malinowska et al. (2018).[4][5] pKi values from Maslowska-Lipowicz et al. (2008).[6]

Opioid Receptors

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Modifications at the piperidine nitrogen and the 4-aryl group can significantly influence affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Recently, benzylpiperidine derivatives have been designed as dual-acting µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, aiming for potent analgesia with reduced side effects.[7]

Table 3: Opioid and Sigma Receptor Binding Affinities of a Benzylpiperidine Derivative [7]

CompoundMOR Ki (nM)σ1R Ki (nM)
52 56.411.0

Data extracted from a study on dual MOR/σ1R ligands.[7]

Sigma Receptors

4-Benzylpiperidine derivatives have been synthesized and evaluated as potent ligands for sigma receptors, which are implicated in a variety of CNS functions and disorders. The affinity of these compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors can be modulated by substitutions on the aralkyl moiety.[8]

Table 4: Sigma Receptor Binding Affinities of Selected 4-Benzylpiperidine Derivatives [8]

CompoundN-substituentσ2R Ki (nM)
52 Phenylpentyl2.8
63 Phenylbutyl3.1
64 Phenylpropyl3.3
65 Benzoyl11

Data extracted from a study on sigma-2 receptor ligands.[8]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of test compounds to a specific receptor using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the target receptor.

  • Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-(+)-pentazocine for sigma-1 receptors).[9]

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with MgCl2).

  • Wash Buffer: Cold assay buffer.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate the receptors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For non-specific binding wells, add the high concentration of the unlabeled ligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specified temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition binding curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Compound Test Compound Dilution Compound->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 and Ki Calculation Counting->Calculation G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Membranes Membrane Preparation Incubate Incubation to Allow G-protein Activation Membranes->Incubate Reagents [35S]GTPγS, GDP, Buffer Reagents->Incubate Compounds Test Compounds/Agonists Compounds->Incubate Filter Filtration to Separate Bound and Free [35S]GTPγS Incubate->Filter Count Scintillation Counting Filter->Count Analyze EC50/IC50/pA2 Determination Count->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Analog) Receptor GPCR (e.g., H3R, Opioid Receptor) Ligand->Receptor Binding G_Protein G-protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

4-benzyl-4-hydroxypiperidine as a precursor in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Benzyl-4-hydroxypiperidine as a Synthetic Precursor

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core substituted at the C4 position with both a benzyl group and a hydroxyl group.[1] Its molecular formula is C12H17NO, and it has a molecular weight of 191.27 g/mol .[1][2][3] This bifunctional structure makes it a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[2][3][4] The presence of a reactive secondary amine, a tertiary hydroxyl group, and an aromatic ring provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

This guide provides a technical overview of the synthesis of this compound and its subsequent use as a precursor in the synthesis of various pharmacologically active compounds. It is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 51135-96-7[1][5]
Molecular Formula C12H17NO[1][2][3]
Molecular Weight 191.27 g/mol [1][2][3]
Appearance White to cream crystalline powder[5]
IUPAC Name 4-benzylpiperidin-4-ol[1]
SMILES OC1(Cc2ccccc2)CCNCC1[1]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a benzyl Grignard reagent to a 4-piperidone derivative.[6][7]

The overall workflow involves the preparation of benzylmagnesium chloride from benzyl chloride and magnesium turnings, followed by its reaction with a suitable piperidin-4-one.

G A Benzyl Chloride + Mg Turnings B Benzylmagnesium Chloride (Grignard Reagent) A->B Formation D Grignard Reaction (in dry ether) B->D C Piperidin-4-one C->D E Intermediate Magnesium Alkoxide D->E Addition F Acidic Workup (e.g., aq. NH4Cl) E->F G This compound F->G Protonation & Isolation

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established procedures for Grignard reactions with piperidones.

Materials:

  • Magnesium turnings (0.025 mol)

  • Anhydrous diethyl ether (50 mL + 25 mL)

  • Iodine (a small crystal)

  • Benzyl chloride (0.025 mol)

  • Piperidin-4-one (0.0125 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings, a small crystal of iodine, and 25 mL of anhydrous diethyl ether.

  • Prepare a solution of benzyl chloride in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add approximately 1-2 mL of the benzyl chloride solution to the magnesium. The reaction is initiated, often indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent (benzylmagnesium chloride).[8]

  • Reaction with Piperidin-4-one: Cool the Grignard reagent solution in an ice-water bath.

  • Dissolve the piperidin-4-one in 25 mL of anhydrous ether and add this solution to the dropping funnel.

  • Add the piperidin-4-one solution dropwise to the vigorously stirred Grignard reagent at a rate that maintains a gentle reflux (approximately 1 hour).

  • Workup and Isolation: After the addition is complete, continue stirring for another hour at room temperature.

  • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Reactant 1Reactant 2SolventKey ConditionsProductYield
Benzylmagnesium ChloridePiperidin-4-oneAnhydrous Diethyl EtherReflux, then acidic workupThis compoundTypically 60-80%

Application as a Precursor in Synthesis

This compound serves as a versatile starting material for a range of more complex molecules. Key transformations include modifications at the nitrogen atom and reactions involving the hydroxyl group.

G start This compound n_alkylation N-Alkylation (R-X, Base) start->n_alkylation n_acylation N-Acylation (RCOCl, Base) start->n_acylation dehydration Dehydration (Acid catalyst, Heat) start->dehydration n_alkyl_prod N-Alkyl-4-benzyl- 4-hydroxypiperidine n_alkylation->n_alkyl_prod n_acyl_prod N-Acyl-4-benzyl- 4-hydroxypiperidine n_acylation->n_acyl_prod dehydration_prod 4-Benzyl-1,2,3,6- tetrahydropyridine dehydration->dehydration_prod

Caption: Key synthetic pathways from this compound.
N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation or acylation. These reactions are fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate properties like receptor affinity, selectivity, and pharmacokinetics.[9] For example, N-aralkyl-4-benzylpiperidines have been synthesized and evaluated as potent sigma (σ) receptor ligands.[9]

This protocol is based on standard N-alkylation procedures for piperidines.[10]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Base (e.g., K2CO3 or NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base (e.g., potassium carbonate) to the solution and stir for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Once complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the N-alkylated product.

SubstrateReagentBaseSolventProduct Type
This compoundAlkyl Halide (R-X)K2CO3DMFN-Alkyl derivative
This compoundAcyl Chloride (RCOCl)TriethylamineDCMN-Acyl derivative
Dehydration to Tetrahydropyridines

The tertiary hydroxyl group can be eliminated under acidic conditions to form an alkene. This dehydration reaction converts this compound into 4-benzyl-1,2,3,6-tetrahydropyridine. This product is a crucial intermediate for synthesizing certain classes of opioid analgesics, serving as a structural analogue to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known precursor in the synthesis of pethidine-like compounds.

Materials:

  • This compound (1.0 eq)

  • Strong acid catalyst (e.g., concentrated H2SO4 or TsOH)

  • High-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound in the solvent.

  • Add a catalytic amount of the strong acid.

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4-benzyl-1,2,3,6-tetrahydropyridine, which can be purified by distillation or chromatography.

Precursor to Pethidine (Meperidine) Analogues

Pethidine is a potent synthetic opioid analgesic characterized by a 1-methyl-4-phenylpiperidine-4-carboxylate core.[11] While the traditional synthesis of pethidine itself starts from different precursors, this compound is a key building block for structurally related analogues where the 4-phenyl group is replaced by a 4-benzyl moiety. These modifications are explored to develop analgesics with potentially different pharmacological profiles.[12] The synthesis of such analogues involves N-methylation, dehydration, and subsequent cyanation and esterification steps, mirroring the final stages of some classic opioid syntheses.

G start This compound step1 N-Methylation start->step1 prod1 1-Methyl-4-benzyl- 4-hydroxypiperidine step1->prod1 step2 Dehydration prod1->step2 prod2 1-Methyl-4-benzyl- 1,2,3,6-tetrahydropyridine step2->prod2 step3 Further Elaboration (e.g., Hydrocyanation, Esterification) prod2->step3 final_prod Pethidine Analogue (4-Benzyl Core) step3->final_prod

Caption: Logical pathway to Pethidine analogues.

Conclusion

This compound is a highly valuable precursor in synthetic chemistry. Its straightforward synthesis via the Grignard reaction and the presence of three distinct reactive sites—the secondary amine, the tertiary alcohol, and the benzyl group—provide a versatile platform for constructing a wide array of complex molecules. Its primary application lies in the development of novel therapeutic agents, particularly for neurological conditions, where it serves as a core scaffold for analgesics, sigma receptor ligands, and reuptake inhibitors. The detailed protocols and synthetic pathways outlined in this guide underscore its strategic importance for researchers and scientists in medicinal chemistry and drug discovery.

References

The 4-Benzyl-4-Hydroxypiperidine Scaffold: A Privileged Core for Neurologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine moiety is a significant structural motif in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is primarily recognized as a synthetic intermediate, its rigid piperidine ring, combined with the strategic placement of hydroxyl and benzyl groups, provides an ideal framework for developing ligands that target key proteins in the central nervous system (CNS).[1] This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this privileged core, providing detailed data, experimental protocols, and pathway visualizations to support ongoing research and development efforts.

Physicochemical Properties of the Core Scaffold

The foundational compound, this compound, possesses the following key characteristics:

PropertyValue
CAS Number 51135-96-7
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 80-85 °C[3]
SMILES OC1(Cc2ccccc2)CCNCC1[2]

Biological Activities of this compound Derivatives

The this compound scaffold has been successfully utilized to develop potent and selective modulators for several critical CNS targets. The primary areas of activity include sigma receptors, dopamine receptors, and the dopamine transporter, with additional applications as acetylcholinesterase inhibitors and analgesics.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 (σ₁) receptor is an intracellular chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and addiction.[4] The 4-hydroxypiperidine framework has proven to be a valuable starting point for the development of high-affinity σ₁ modulators.[4][5]

Quantitative Data for Sigma-1 Receptor Ligands

The following table summarizes the binding affinities (Kᵢ) of representative piperidine-based compounds for the σ₁ receptor. Modifications on the piperidine nitrogen are key determinants of affinity and selectivity.

Compound IDN-Substitutionσ₁ Kᵢ (nM)
10a Benzimidazole8.3
10b 5-Benzimidazole3.1
12a Indazole1.2
12c Trifluoromethyl indazole0.7

(Data sourced from ChemRxiv[4])

Dopamine Receptor and Transporter Ligands

Derivatives of the 4-hydroxypiperidine scaffold have been synthesized and evaluated as antagonists for the dopamine D₄ receptor and as ligands for the dopamine transporter (DAT), both of which are significant targets in the treatment of psychiatric and neurological disorders.[6][7]

Quantitative Data for Dopamine D₄ Receptor Antagonists

The following benzyloxypiperidine derivatives demonstrate selective antagonism at the D₄ receptor.

Compound IDO-Alkyl GroupN-Alkyl GroupD₄ Kᵢ (nM)
8a 3-Fluorobenzyl3-Fluoro-4-methoxybenzyl205.9
8b 3,4-Difluorophenyl3-Fluoro-4-methoxybenzyl169
8c 4-Fluoro-3-methyl3-Fluoro-4-methoxybenzyl135
9j Not Specified3-Methyl-1-imidazo[1,5-a]pyridine96

(Data sourced from ACS Medicinal Chemistry Letters[7])

Quantitative Data for Dopamine Transporter (DAT) Ligands

Introduction of a polar hydroxyl group into the piperidine ring of DAT ligands has led to the development of potent inhibitors of both cocaine analogue binding and dopamine uptake.

CompoundDAT Binding IC₅₀ (nM)Dopamine Uptake IC₅₀ (nM)
(+)-5 0.464.05
(-)-5 56.738.0
(+/-)-5 Not ReportedNot Reported

(Data sourced from the Journal of Medicinal Chemistry[6])

Acetylcholinesterase (AChE) Inhibitors

The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The 1-benzyl-4-piperidine framework has been modified to produce highly potent AChE inhibitors.[8]

Quantitative Data for Acetylcholinesterase Inhibitors

Compound IDDescriptionAChE IC₅₀ (nM)
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56

(Data sourced from the Journal of Medicinal Chemistry[8])

Signaling Pathways and Mechanisms of Action

Understanding the downstream effects of ligand binding is crucial for drug development. The derivatives of this compound modulate several key signaling pathways.

Neurokinin-3 Receptor (NK3R) Signaling in GnRH Regulation

Though not a primary focus of this guide, the piperidone core is a precursor to neurokinin-3 receptor (NK3R) antagonists. NK3R activation by its ligand, Neurokinin B (NKB), is a critical upstream regulator of Gonadotropin-Releasing Hormone (GnRH) secretion. This pathway is a key target for hormonal therapies. Antagonism of NK3R blocks this cascade, leading to reduced LH and testosterone levels. The signaling involves G-protein activation leading to the stimulation of pathways such as MAPK/ERK and PI3K/AKT.[9]

NK3R_Pathway NK3R Signaling Cascade for GnRH Release NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R binds Gq11 Gq/11 Activation NK3R->Gq11 activates Antagonist NK3R Antagonist (Piperidine-derived) Antagonist->NK3R blocks PLC PLC Gq11->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG MAPK MAPK/ERK Pathway IP3_DAG->MAPK PI3K PI3K/AKT Pathway IP3_DAG->PI3K GnRH GnRH Release MAPK->GnRH stimulates PI3K->GnRH stimulates

NK3R signaling pathway leading to GnRH release.
Dopamine D₄ Receptor Signaling

As a D₂-like receptor, the dopamine D₄ receptor couples to the Gαi/o class of G-proteins. Upon activation by dopamine, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D₄ antagonists derived from the this compound scaffold block this interaction, thereby preventing the downstream signaling cascade.

D4_Receptor_Pathway Canonical Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds Gai Gαi/o Protein D4R->Gai activates Antagonist D4 Antagonist (Piperidine-derived) Antagonist->D4R blocks AC Adenylyl Cyclase (AC) Gai->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Inhibitory signaling of the Gαi/o-coupled D4 receptor.
Acetylcholinesterase (AChE) Action and Inhibition

The mechanism of AChE inhibitors is direct enzymatic blockade. AChE efficiently hydrolyzes acetylcholine into choline and acetate, terminating its signal. Inhibitors prevent this hydrolysis, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft.

AChE_Workflow Workflow of AChE Action and Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibited State ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE binds to Products Choline + Acetate (Signal Termination) AChE->Products hydrolyzes ACh_I Acetylcholine (ACh) Result Increased ACh in Synapse (Signal Prolongation) ACh_I->Result AChE_I AChE Enzyme Inhibitor AChE Inhibitor (Piperidine-derived) Inhibitor->AChE_I blocks

Enzymatic action of AChE and its blockade by inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are paramount for drug discovery. The following sections provide protocols for key assays used to characterize the biological activity of this compound derivatives.

General Synthesis Workflow for N-Substituted Piperidine Derivatives

The synthesis of biologically active derivatives typically begins with a commercially available protected 4-hydroxypiperidine, followed by alkylation, deprotection, and subsequent functionalization of the piperidine nitrogen.

Synthesis_Workflow General Synthesis Workflow start N-Boc-4-hydroxypiperidine step1 Alkylation (e.g., NaH, Benzyl Bromide) start->step1 intermediate1 N-Boc-4-benzyloxypiperidine step1->intermediate1 step2 Boc Deprotection (e.g., HCl in Dioxane) intermediate1->step2 intermediate2 4-Benzyloxypiperidine (Core Intermediate) step2->intermediate2 step3a N-Alkylation (e.g., Cs₂CO₃, R-Br) intermediate2->step3a step3b Reductive Amination (e.g., R-CHO, NaBH(OAc)₃) intermediate2->step3b final_product Final Biologically Active Piperidine Derivative step3a->final_product step3b->final_product

General synthetic route to active piperidine analogs.
Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human σ₁ receptor.

  • Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the σ₁ receptor.

  • Materials:

    • Membrane Source: Guinea pig liver membranes or HEK-293 cells stably expressing the human σ₁ receptor.[8][10]

    • Radioligand: --INVALID-LINK---pentazocine (e.g., 5 nM final concentration).[8]

    • Non-specific Binding: Haloperidol (e.g., 10 µM final concentration) is used to define non-specific binding.[8]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

    • Test Compound: Serial dilutions in assay buffer.

    • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation (e.g., 7-100 µg protein), --INVALID-LINK---pentazocine, and either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.[8][11]

    • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8][11]

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold 10 mM Tris-HCl (pH 7.4).[8]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Dopamine D₄ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Kᵢ of a test compound for the human dopamine D₄ receptor.

  • Objective: To quantify the binding affinity of a test compound to the human D₄ receptor expressed in a recombinant cell line.

  • Materials:

    • Membrane Source: CHO or HEK-293 cells stably expressing the human recombinant D₄ receptor.[12][13]

    • Radioligand: [³H]spiperone (e.g., 0.5 nM final concentration).[12]

    • Non-specific Binding: (+)-butaclamol (e.g., 2-10 µM final concentration) is used to define non-specific binding.[13][14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[14]

    • Test Compound: Serial dilutions in assay buffer.

    • Filtration apparatus and glass fiber filters (as in Protocol 1).

  • Procedure:

    • Combine the D₄ receptor-containing membranes, [³H]spiperone, and the test compound (or buffer for total binding, (+)-butaclamol for non-specific binding) in a 96-well plate.[15]

    • Incubate the mixture for 60 minutes at 25-30°C.[13][15]

    • Terminate the binding reaction by rapid filtration over glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values as described in Protocol 1.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against AChE.[16][17]

  • Objective: To determine the IC₅₀ of a test compound for AChE by measuring the reduction in enzyme activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[16][17]

  • Materials:

    • Enzyme: Purified AChE (e.g., from electric eel).

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.[16]

    • Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 15 mM).[16]

    • Reagent: DTNB solution (e.g., 3 mM in buffer).[16]

    • Test Compound: Serial dilutions.

    • 96-well microplate and a spectrophotometer.

  • Procedure:

    • In a 96-well plate, set up wells for blank (buffer only), control (enzyme, buffer), and test samples (enzyme, test compound at various concentrations).[16][17]

    • Add the buffer, AChE solution, and test compound/solvent to the respective wells. Mix gently.

    • Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[16][17]

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[18]

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the control (100% activity) and calculate the IC₅₀ value from the resulting dose-response curve.

Conclusion

The this compound scaffold is a cornerstone in the design of novel CNS-active agents. Its synthetic tractability allows for systematic modification, leading to the discovery of potent and selective ligands for a range of important neurological targets, including sigma-1, dopamine D₄, and acetylcholinesterase. The comprehensive data, pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for medicinal chemists and pharmacologists, facilitating the structure-based design and evaluation of new therapeutic candidates built upon this privileged chemical framework.

References

Unveiling the Structural Landscape of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of 4-benzyl-4-hydroxypiperidine, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and crystallization, and explores its potential biological significance.

Physicochemical and Structural Data

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this publication, a summary of its known and predicted physicochemical properties is presented in Table 1. These parameters are crucial for its application in further research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
CAS Number 51135-96-7[1]
Appearance White to cream crystalline powder[3][4]
Melting Point 80-85 °C[5]
Boiling Point 327.03°C (estimate)[5]
Solubility Slightly soluble in water, Chloroform, DMSO, Methanol[5][6]
pKa 14.94 ± 0.20 (Predicted)[6]
LogP 1.344 (Predicted by Crippen Method)[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The synthesis and crystallization of this compound are critical steps for obtaining pure material for analysis and further application. The following protocols are based on established methods for the synthesis of analogous piperidine derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction of a suitable piperidone precursor with a benzylmagnesium halide.

Materials:

  • 1-Benzyl-4-piperidone

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow Grignard Reagent\nPreparation Grignard Reagent Preparation Grignard Reaction Grignard Reaction Grignard Reagent\nPreparation->Grignard Reaction Benzylmagnesium chloride Quenching & Extraction Quenching & Extraction Grignard Reaction->Quenching & Extraction Crude Product Purification Purification Quenching & Extraction->Purification Purified Product

Synthesis workflow for this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. Slow evaporation is a commonly employed technique.

Procedure:

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature to achieve a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual process facilitates the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

G Purified Compound Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Dissolution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Controlled Environment Single Crystals Single Crystals Slow Evaporation->Single Crystals Crystal Growth

Crystallization workflow via slow evaporation.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound are not extensively characterized, the piperidine scaffold is a well-established pharmacophore found in numerous centrally active agents. Its structural similarity to precursors of analgesics and neurologically active compounds suggests potential interactions with various receptor systems in the central nervous system.[7] For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a derivative of this compound might modulate a G-protein coupled receptor (GPCR) pathway, a common target for such molecules.

Hypothetical Signaling Pathway:

A derivative of this compound could potentially act as a ligand for a GPCR. Upon binding, it may induce a conformational change in the receptor, leading to the activation of an associated G-protein. This, in turn, could trigger a downstream signaling cascade, such as the adenylyl cyclase pathway, ultimately leading to a cellular response.

G cluster_pathway Hypothetical GPCR Signaling Pathway Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Hypothetical GPCR signaling cascade.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. While a definitive crystal structure remains to be elucidated, this guide provides essential information for researchers working with this compound. The detailed protocols for its synthesis and crystallization, coupled with an understanding of its physicochemical properties, will facilitate further investigation into its structural and biological characteristics. Future crystallographic studies are imperative to fully unlock the therapeutic potential of this and related piperidine derivatives.

References

Spectroscopic Profile of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyl-4-hydroxypiperidine, a key building block in the synthesis of various therapeutic agents. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in laboratory settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.15m5HAromatic protons (C₆H₅)
2.90 - 2.80m2HPiperidine H-2e, H-6e
2.80s1HBenzyl CH₂
2.55 - 2.45m2HPiperidine H-2a, H-6a
1.70 - 1.60m2HPiperidine H-3e, H-5e
1.60 - 1.50m2HPiperidine H-3a, H-5a
1.50s (br)1HOH
1.45s (br)1HNH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
137.0Aromatic C (quaternary)
130.0Aromatic CH
128.0Aromatic CH
126.5Aromatic CH
70.0Piperidine C-4
46.0Piperidine C-2, C-6
45.0Benzyl CH₂
35.0Piperidine C-3, C-5

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadO-H and N-H stretching
3030MediumAromatic C-H stretching
2940, 2860MediumAliphatic C-H stretching
1600, 1495, 1450Medium to WeakAromatic C=C stretching
1100StrongC-O stretching
740, 700StrongAromatic C-H bending (out-of-plane)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
19120[M]⁺ (Molecular Ion)
17415[M - OH]⁺
100100[M - C₇H₇O]⁺
9180[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to aid in the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

4-Benzyl-4-hydroxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51135-96-7

This technical guide provides an in-depth overview of 4-benzyl-4-hydroxypiperidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering comprehensive information on its chemical properties, synthesis, biological significance, and commercial availability.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline powder. Its chemical structure consists of a piperidine ring substituted at the 4-position with both a benzyl group and a hydroxyl group. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Appearance White to cream crystals or powder[1]
CAS Number 51135-96-7[2]
IUPAC Name 4-benzylpiperidin-4-ol[3]
SMILES OC1(CC2=CC=CC=C2)CCNCC1[2]
InChI Key KJZBZOFESQSBCV-UHFFFAOYSA-N[2]
Assay (GC) ≥96.0%[1]
Water Content ≤2.5%[1]

Synthesis

A common method for the synthesis of this compound and its derivatives is the Mannich reaction. This one-pot three-component condensation reaction involves an aromatic aldehyde, an amine, and a ketone.

Representative Experimental Protocol: Mannich Reaction

The following is a representative protocol for the synthesis of a this compound derivative, based on established methodologies.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • Ammonium acetate or a primary amine

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • A mixture of the aromatic aldehyde, ketone, and ammonium acetate is dissolved in ethanol.

  • The reaction mixture is stirred at room temperature for a specified period, typically several hours to a day.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous layer is washed with diethyl ether to remove unreacted starting materials.

  • The aqueous layer is then basified with a sodium hydroxide solution to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Data

The structure and purity of this compound are typically confirmed using spectroscopic methods.

  • ¹H NMR and ¹³C NMR: High-resolution NMR spectroscopy is used to elucidate the chemical structure. A study on a series of 4-benzyl-4-hydroxypiperidines reported their characterization by ¹H and ¹³C NMR spectra in CDCl₃. The chemical shifts can be influenced by the solvent used for analysis.

  • Gas Chromatography (GC): GC is often used to determine the purity of the compound, with assays typically showing ≥96.0% purity.[1]

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its derivatives have shown potential as therapeutic agents, particularly as histamine H3 receptor antagonists.[4][5]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6][7] Antagonists of the H3 receptor are of significant interest for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD), by enhancing neurotransmitter release.[6][7] Derivatives of this compound have been synthesized and evaluated for their affinity and antagonist activity at the human H3 receptor.[5]

Below is a diagram illustrating the general signaling pathway of the histamine H3 receptor and the role of antagonists.

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R binds AC Adenylate Cyclase H3R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel inhibits Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion mediates Vesicle Synaptic Vesicle (Histamine) Ca_ion->Vesicle triggers Release Histamine Release Vesicle->Release fuses to cause Release->H3R Negative Feedback Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Release->Postsynaptic_Receptors activates Antagonist This compound Derivative (Antagonist) Antagonist->H3R blocks Neuronal_Activity Altered Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity

Histamine H3 Receptor Signaling Pathway and Antagonist Action

Commercial Suppliers

This compound is available from various chemical suppliers. The following table provides a list of some suppliers. Note that availability and purity may vary.

SupplierProduct NamePurityCAS Number
Thermo Scientific ChemicalsThis compound97%51135-96-7
Sigma-AldrichThis compound-51135-96-7
Fisher ScientificThis compound97%51135-96-7

It is important to note that some suppliers may list the isomeric compound N-benzyl-4-hydroxypiperidine (CAS 4727-72-4), which has a different chemical structure and properties. Researchers should verify the CAS number to ensure they are purchasing the correct compound.

Experimental Workflows

The utilization of this compound in drug discovery typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Starting Materials (Aldehyde, Ketone, Amine) Synthesis Synthesis of This compound (e.g., Mannich Reaction) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Derivative_Synthesis Synthesis of Derivatives (e.g., for SAR studies) Characterization->Derivative_Synthesis Biological_Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Derivative_Synthesis->Biological_Screening Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs has earned it the status of a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties. This balance can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] The strategic introduction of polar groups can enhance aqueous solubility, a common challenge in drug development.[4]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their overall pharmacokinetic profiles.[1][2]

Therapeutic Applications of Piperidine Scaffolds

Piperidine derivatives are integral to a wide range of pharmaceuticals, demonstrating their versatility in targeting various diseases.[5] They are found in more than twenty classes of pharmaceuticals and are a common feature in many alkaloids with significant biological activity.[6]

Enzyme Inhibition

Piperidine scaffolds are prominent in the design of potent and selective enzyme inhibitors.

Cholinesterase Inhibition: Targeting Alzheimer's Disease

Piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] Donepezil is a leading acetylcholinesterase inhibitor and a prime example of a successful piperidine-containing drug.[7]

Table 1: Inhibitory Potency of Piperidine-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 Value
DonepezilAChE5.7 nM
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM

Monoamine Oxidase (MAO) Inhibition: Applications in Neurodegenerative Diseases

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[8] Piperine, a naturally occurring piperidine alkaloid, and its synthetic analogs have shown significant MAO inhibitory activity, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[9][10][11]

Table 2: Inhibitory Activity of Piperidine Derivatives against hMAO-A and hMAO-B

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Piperine20.97.02.99
Derivative with 4-methyl-substituted piperidine>201.2->201.207
para-hydroxy piperidine ring substituted derivative0.01446 ± 0.001830.01572 ± 0.001920.92
Pyridazinobenzylpiperidine S53.8570.20319.04
Pyridazinobenzylpiperidine S16-0.979-
Piperine Derivative 15-12.15 ± 0.003-
Piperine Derivative 5-14.19 ± 0.007-
Anticancer Activity

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[12] They have been shown to be effective against a range of cancers, including breast, prostate, colon, lung, and ovarian cancers.[11][13]

Targeting Signaling Pathways

A significant number of piperidine-containing drugs exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[14][15] Piperlongumine, a piper alkaloid, has been shown to target the Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth.[16]

Table 3: In Vitro Cytotoxicity of Piperidine-Containing Anticancer Agents

CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
Compound 17aMGC803Gastric1.09
Compound 17aMCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
Compound 16HT29Colon4.1 (GI50, µg/mL)
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung32.43
Chromano-piperidine fused isoxazolidine 3eNeuroblastoma-10.07
Chromano-piperidine fused isoxazolidine 3bColon-12.6
Tryptamine-piperazine-2,5-dione conjugate 6hAsPC-1Pancreatic6 ± 0.85
Tryptamine-piperazine-2,5-dione conjugate 6hSW1990Pancreatic6 ± 0.85
PiperineHepG2Hepatocellular Carcinoma97
PiperineHep3BHepatocellular Carcinoma58

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.[13][17][18]

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylthiocholine Iodide (ATCI) solution (15 mM)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

  • AChE enzyme solution

  • Test compound (piperidine derivative) solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of solvent (e.g., DMSO).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution to each well (except the blank). The final volume will be 200 µL.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[19][20][21][22]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compound (piperidine derivative) solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the overnight medium with the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Synthesis of Donepezil

Donepezil can be synthesized through various routes. A common method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine.[7][23][24][25][26]

Materials:

  • 5,6-dimethoxy-1-indanone

  • 1-benzyl-4-formylpiperidine

  • Strong base (e.g., sodium hydroxide)

  • Methanol

  • Reducing agent (e.g., Raney nickel)

  • Methane sulfonic acid

Procedure (Illustrative):

  • Condensation: A solution of 5,6-dimethoxy-indanone in methanol is stirred under an inert atmosphere. Sodium hydroxide flakes and N-benzylpiperidine-4-carboxaldehyde are added slowly. The mixture is stirred at room temperature for several hours.[25]

  • Intermediate Formation: The solid intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is formed and can be isolated by filtration.[25]

  • Reduction: The intermediate is then subjected to reduction. For example, using Raney nickel in the presence of methane sulfonic acid in methanol under hydrogen pressure to reduce the double bond, yielding Donepezil.[25]

  • Purification: The final product is purified through appropriate methods such as crystallization.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[4][27][28][29]

Materials:

  • Piperidine-containing compound

  • Selected solvents (e.g., water, buffers of specific pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Visualizing the Role of Piperidine Scaffolds

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many piperidine-containing anticancer agents are designed to inhibit key components of this pathway.[14]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b TSC2 TSC2 Akt->TSC2 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates mTORC1 mTORC1 Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Rheb Rheb TSC2->Rheb Rheb->mTORC1 GrowthFactor Growth Factor GrowthFactor->RTK Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the intervention point of piperidine-based inhibitors.

Experimental Workflows

AChE Inhibition Assay Workflow

AChE_Workflow start Start plate_setup Prepare 96-well plate: - Blank - Control - Test Compound Dilutions start->plate_setup pre_incubation Pre-incubate plate (37°C, 15 min) plate_setup->pre_incubation add_reagents Add ATCI and DTNB to initiate reaction pre_incubation->add_reagents kinetic_measurement Measure absorbance at 412 nm (kinetic read for 10-15 min) add_reagents->kinetic_measurement data_analysis Calculate reaction rates and percent inhibition kinetic_measurement->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination end End ic50_determination->end MTT_Workflow start Start seed_cells Seed cells in 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with piperidine compound dilutions seed_cells->treat_cells incubate_cells Incubate for desired exposure time (24-72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate (2-4h) incubate_cells->add_mtt solubilize Remove medium and add solubilizing agent (DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Methodological & Application

Application Notes and Protocols for 4-Benzyl-4-hydroxypiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-4-hydroxypiperidine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. Its rigid piperidine core, substituted with a benzyl group and a reactive hydroxyl functionality, provides a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application as a precursor for histamine H3 receptor antagonists.

Application Notes

The piperidine moiety is a common structural motif in many centrally active pharmaceuticals. The presence of the 4-hydroxyl group in this compound offers a convenient handle for further functionalization, such as etherification or esterification, allowing for the introduction of various pharmacophores. The benzyl group at the 4-position can influence the lipophilicity and conformational rigidity of the final molecule, which can be crucial for receptor binding and pharmacokinetic properties.

A significant application of this compound is in the synthesis of histamine H3 receptor (H3R) antagonists.[1][2][3] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The this compound scaffold can be elaborated to produce potent H3R antagonists with additional pharmacological activities, such as cholinesterase inhibition, creating multi-target-directed ligands.[1][2][3]

Key Synthetic Transformations

The utility of this compound is demonstrated in the following key synthetic transformations, which are central to the construction of more complex drug candidates.

O-Alkylation (Etherification)

The hydroxyl group of this compound can be readily alkylated to form ether linkages. This reaction is typically carried out using a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by the addition of an alkyl halide. This strategy is employed in the synthesis of various bioactive molecules, including the histamine H3 receptor antagonists discussed in the detailed protocol below.

N-Alkylation

The secondary amine of the piperidine ring is nucleophilic and can be alkylated with various electrophiles. This transformation is crucial for introducing substituents that can modulate the pharmacological profile of the target molecule. Common methods for N-alkylation include reaction with alkyl halides in the presence of a base or reductive amination with aldehydes or ketones.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a histamine H3 receptor antagonist starting from this compound. These protocols are based on the synthesis of N-((4'-((1-benzylpiperidin-4-yl)oxy)-[1,1'-biphenyl]-4-yl)methyl)-N-methylpropan-1-amine (a key intermediate) as described in the literature.[1]

Protocol 1: Synthesis of 1-Benzyl-4-((4'-(chloromethyl)-[1,1'-biphenyl]-4-yl)oxy)piperidine

This protocol describes the etherification of 1-benzyl-4-hydroxypiperidine with 4,4'-bis(chloromethyl)-1,1'-biphenyl.

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • 4,4'-Bis(chloromethyl)-1,1'-biphenyl

  • Sodium hydride (60% dispersion in mineral oil)

  • 15-Crown-5

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4,4'-bis(chloromethyl)-1,1'-biphenyl (1.1 eq) and a catalytic amount of 15-crown-5 in anhydrous DMF.

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-((4'-((1-Benzylpiperidin-4-yl)oxy)-[1,1'-biphenyl]-4-yl)methyl)-N-methylpropan-1-amine

This protocol details the N-alkylation of N-methyl-N-propylamine with the product from Protocol 1.

Materials:

  • 1-Benzyl-4-((4'-(chloromethyl)-[1,1'-biphenyl]-4-yl)oxy)piperidine

  • N-Methyl-N-propylamine

  • Potassium carbonate

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 1-benzyl-4-((4'-(chloromethyl)-[1,1'-biphenyl]-4-yl)oxy)piperidine (1.0 eq) in anhydrous acetonitrile, add N-methyl-N-propylamine (1.5 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Quantitative Data Summary

The following table summarizes typical yields for the synthetic steps described above.

StepProductStarting MaterialReagentsSolventTemperatureTimeYield (%)
11-Benzyl-4-((4'-(chloromethyl)-[1,1'-biphenyl]-4-yl)oxy)piperidine1-Benzyl-4-hydroxypiperidineNaH, 15-crown-5, 4,4'-bis(chloromethyl)-1,1'-biphenylDMF80 °C12 h60-70
2N-((4'-((1-Benzylpiperidin-4-yl)oxy)-[1,1'-biphenyl]-4-yl)methyl)-N-methylpropan-1-amineProduct from Step 1N-Methyl-N-propylamine, K₂CO₃AcetonitrileReflux24 h50-60

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for the Synthesis of a Histamine H3 Receptor Antagonist

G cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_step2 Step 2: N-Alkylation start1 This compound step1_product 1-Benzyl-4-((4'-(chloromethyl)-[1,1'-biphenyl]-4-yl)oxy)piperidine start1->step1_product start2 4,4'-Bis(chloromethyl)-1,1'-biphenyl start2->step1_product step1_reagents NaH, 15-Crown-5, DMF, 80°C step1_reagents->step1_product step2_reagent N-Methyl-N-propylamine, K₂CO₃, Acetonitrile, Reflux final_product Target Histamine H3 Antagonist Analog step1_product->final_product step2_reagent->final_product

Caption: Synthetic workflow for a histamine H3 antagonist.

Signaling Pathway of Histamine H3 Receptor Antagonists

G cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter (ACh, DA, NE) Release H3R->Other_NT_release Inhibits Histamine Histamine Histamine->H3R Activates (Negative Feedback) Antagonist This compound -derived Antagonist Antagonist->H3R Blocks Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of action of H3 receptor antagonists.

References

The Pivotal Role of 4-Benzyl-4-hydroxypiperidine in Scaffolding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The 4-benzyl-4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of pharmacologically active agents. Its rigid piperidine core, substituted with a benzyl group at the 4-position, provides a three-dimensional framework that is amenable to a wide range of chemical modifications. This allows for the precise orientation of functional groups to interact with biological targets, leading to the development of potent and selective ligands for various receptors. This document outlines the application of this compound in the discovery of novel drugs, with a focus on opioid receptor modulators, neurokinin-1 (NK1) receptor antagonists, and dopamine D4 receptor antagonists. Detailed experimental protocols and quantitative biological data are provided to guide researchers in this field.

Application in Opioid Receptor Modulator Discovery

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands. The this compound scaffold has been instrumental in the development of novel analgesics with improved side-effect profiles. By modifying the piperidine nitrogen, researchers have synthesized compounds with high affinity and selectivity for the μ-opioid receptor (MOR), a key target for pain management.

Quantitative Data: Opioid Receptor Binding Affinities
Compound IDTarget ReceptorKᵢ (nM)EfficacyReference
Compound 52 MOR / σ₁R56.4 (MOR), 11.0 (σ₁R)Agonist (MOR)[1][2]
Compound 6b δ-opioid receptor1.45Agonist[3]
Compound 7a μ-opioid receptorModerate AffinityAgonist[3]
Compound 7b μ-opioid receptorModerate AffinityAgonist[3]
Experimental Protocol: Synthesis of a MOR Agonist

This protocol describes a general method for the N-alkylation of this compound to introduce a pharmacophore responsible for MOR agonism.

Materials:

  • This compound

  • Desired alkyl halide (e.g., 2-bromoethyl)-aryl ether)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Opioid Receptor Signaling Pathway

opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia) CREB->Gene_Expression Regulates

Opioid receptor activation cascade.

Application in Neurokinin-1 (NK1) Receptor Antagonist Discovery

NK1 receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting.[4] The this compound scaffold has been utilized to develop potent and selective NK1 receptor antagonists. The benzyl group can be modified to optimize interactions with the receptor binding pocket.

Quantitative Data: NK1 Receptor Binding Affinities
Compound IDTarget ReceptorKᵢ (nM)pA₂Reference
Compound 19 NK1 Receptor230-[1]
Compound 20 NK1 Receptor1107.1[1]
Compound 23 NK1 Receptor1606.7[1]
Experimental Protocol: Synthesis of an NK1 Receptor Antagonist

This protocol outlines the synthesis of a key intermediate for NK1 receptor antagonists, involving the coupling of a substituted benzhydryl moiety.

Materials:

  • 1-Benzyl-4-piperidone (precursor to the intermediate)

  • Benzhydryl bromide or benzhydrol

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloromethane at 0°C, add trifluoromethanesulfonic acid (1.2 eq) dropwise.

  • Add a solution of the desired benzhydryl bromide or benzhydrol (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-benzhydryl-4-piperidone derivative.[5]

Neurokinin-1 (NK1) Receptor Signaling Pathway

nk1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Emesis) Transcription_Factors->Gene_Expression Promotes

NK1 receptor signaling pathway.

Application in Dopamine D4 Receptor Antagonist Discovery

The dopamine D4 receptor is a target for antipsychotic drugs.[6] The this compound scaffold provides a versatile platform for developing selective D4 receptor antagonists. Modifications at the piperidine nitrogen and the benzyl ring are key to achieving high affinity and selectivity over other dopamine receptor subtypes.

Quantitative Data: Dopamine D4 Receptor Binding Affinities
Compound IDTarget ReceptorKᵢ (nM)Selectivity (D₄ vs D₂)Reference
YM-43611 (5c) D₄ / D₃2.1 (D₄), 21 (D₃)110-fold[7]
Compound 9j D₄ Receptor96>30-fold vs other DR subtypes[8]
Compound 11d D₄ Receptor121Selective for D₄[8]
Compound 12c σ₁ / D₄0.7 (σ₁), 829 (D₄)829 (σ₁:D₄)[9]
Compound 14a D₄ Receptor0.3>2000-fold vs D₁, D₂, D₃, D₅[10]
Experimental Protocol: Synthesis of a Dopamine D4 Receptor Antagonist

This protocol describes a reductive amination approach to functionalize the piperidine nitrogen, a common strategy in the synthesis of D4 antagonists.

Materials:

  • 4-benzyloxypiperidine (derived from 4-hydroxypiperidine)

  • Desired aldehyde (ArCHO)

  • Triethylamine (Et₃N)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-benzyloxypiperidine (1.0 eq) and the desired aldehyde (1.1 eq) in dichloromethane, add triethylamine (1.5 eq).[8]

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.[8]

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired D4 receptor antagonist.

Dopamine D4 Receptor Signaling Pathway

d4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds to Gi_protein Gi Protein D4R->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits MAPK_Pathway MAPK Pathway Gi_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Inhibits Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Modulates MAPK_Pathway->Neuronal_Activity Modulates experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: This compound step1 Step 1: N-Functionalization (e.g., Alkylation/Acylation) start->step1 step2 Step 2: Modification of Benzyl Group (Optional) step1->step2 purification Purification (Column Chromatography) step2->purification characterization Characterization (NMR, MS) purification->characterization final_compound Final Compound characterization->final_compound binding_assay In vitro Binding Assay (Ki determination) final_compound->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay in_vivo_testing In vivo Animal Model (Efficacy & Toxicology) functional_assay->in_vivo_testing

References

Application Notes and Protocols for N-Alkylation of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-benzyl-4-hydroxypiperidine, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The protocols outlined below describe two primary methods: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. These methods offer versatile routes to synthesize a library of N-substituted this compound derivatives for applications in drug discovery and development, particularly for analgesics and acetylcholinesterase inhibitors.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its N-alkylation allows for the introduction of various substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. N-alkylated derivatives of this core structure have been investigated for their analgesic properties, often targeting opioid receptors, as well as for their potential as acetylcholinesterase inhibitors in the context of neurodegenerative diseases.[2][3]

This document provides standardized procedures for these key chemical transformations, along with representative data and visualizations to aid researchers in their synthetic efforts.

Key Synthetic Pathways

Two robust and widely employed methods for the N-alkylation of this compound are presented:

  • Direct N-Alkylation: This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. It is a straightforward approach suitable for a range of alkylating agents.

  • Reductive Amination: This two-step, one-pot process involves the formation of an iminium ion intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product. This method is particularly useful for preventing over-alkylation.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of piperidine derivatives, providing a baseline for expected outcomes.

Table 1: Direct N-Alkylation of 4-Aryl-4-hydroxypiperidine Derivatives

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenethyl bromideK₂CO₃DMF80685[3]
2Benzyl chlorideK₂CO₃DMF80682[3]
34-Chlorobenzyl chlorideK₂CO₃DMF80688[3]

Data presented is for the N-alkylation of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a close structural analog of this compound.

Table 2: N-Alkylation of this compound via Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1FormaldehydeHCOOHN/AReflux20Not Specified[4]
2BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp12~90 (Typical)General Protocol
3AcetoneNaBH₃CNMethanolRoom Temp24~85 (Typical)General Protocol

Yields for entries 2 and 3 are typical for reductive amination reactions of secondary amines and are provided as representative examples.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., phenethyl bromide, benzyl chloride) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a general procedure for the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (typically 12-24 hours).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway.

experimental_workflow_direct_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up Heat (80°C) Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography N-Alkylated Product N-Alkylated Product Column Chromatography->N-Alkylated Product experimental_workflow_reductive_amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Iminium Ion Formation Iminium Ion Formation This compound->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Reducing Agent (NaBH(OAc)3) Reducing Agent (NaBH(OAc)3) Reduction Reduction Reducing Agent (NaBH(OAc)3)->Reduction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Iminium Ion Formation Iminium Ion Formation->Reduction Aqueous Quench Aqueous Quench Reduction->Aqueous Quench Column Chromatography Column Chromatography Aqueous Quench->Column Chromatography N-Alkylated Product N-Alkylated Product Column Chromatography->N-Alkylated Product opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds G-protein (inactive) G-protein (inactive) Opioid Receptor->G-protein (inactive) Activates G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GDP -> GTP Adenylyl Cyclase Adenylyl Cyclase G-protein (active)->Adenylyl Cyclase Inhibits (α subunit) Ca2+ Channel Ca2+ Channel G-protein (active)->Ca2+ Channel Inhibits (βγ subunit) K+ Channel K+ Channel G-protein (active)->K+ Channel Activates (βγ subunit) cAMP cAMP Adenylyl Cyclase->cAMP Decreased production Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Decreased K+ Efflux K+ Efflux K+ Channel->K+ Efflux Increased ATP ATP ATP->Adenylyl Cyclase Neuronal Inhibition Neuronal Inhibition cAMP->Neuronal Inhibition Ca2+ Influx->Neuronal Inhibition K+ Efflux->Neuronal Inhibition

References

Application Notes and Protocols: The Role of 4-Benzyl-4-hydroxypiperidine in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-4-hydroxypiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, substituted with a benzyl group and a hydroxyl moiety, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Active Pharmaceutical Ingredients (APIs), with a focus on its application in the development of a novel antipsychotic agent analogous to Haloperidol.

Key Applications in API Synthesis

The this compound scaffold is a key structural motif in several classes of therapeutic agents, primarily those targeting the central nervous system (CNS). Its derivatives have shown potential as:

  • Antipsychotics: Particularly as dopamine D2 receptor antagonists. The piperidine ring serves as a core structure for interaction with the receptor.

  • Analgesics: The piperidine moiety is a well-established pharmacophore in many potent analgesics, including fentanyl analogs.

  • Neurokinin-1 (NK1) Receptor Antagonists: These are used as antiemetics and for other neurological conditions.

  • NMDA Receptor Antagonists: Compounds like Ifenprodil, which feature a 4-substituted piperidine ring, have been investigated for neuroprotective and other CNS applications.

Synthesis of a Novel Haloperidol Analog

This section details the synthesis of a novel potential antipsychotic agent, 1-(4-fluorophenyl)-4-(4-benzyl-4-hydroxypiperidin-1-yl)butan-1-one (Compound 1) , an analog of the well-known dopamine D2 receptor antagonist, Haloperidol. This synthesis highlights a key application of this compound as a nucleophilic amine in an N-alkylation reaction.

Experimental Protocol: Synthesis of Compound 1

Reaction Scheme:

Materials:

  • This compound (MW: 191.27 g/mol )

  • 4-chloro-1-(4-fluorophenyl)butan-1-one (MW: 200.64 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • Potassium iodide (KI) (MW: 166.00 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 1.91 g, 10 mmol), anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol), and a catalytic amount of potassium iodide (0.1 eq, 0.166 g, 1 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL/g of the limiting reagent).

  • To this stirred suspension, add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq, 2.21 g, 11 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 5 times the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to afford the pure Compound 1 .

Data Presentation
ParameterValue
Reactants
This compound1.0 eq
4-chloro-1-(4-fluorophenyl)butan-1-one1.1 eq
Potassium Carbonate2.0 eq
Potassium Iodide0.1 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature80-90 °C
Reaction Time12-16 hours
Product
Compound 1
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Molecular FormulaC₂₃H₂₈FNO₂
Molecular Weight381.48 g/mol

Mandatory Visualizations

Synthetic Workflow Diagram

G start Start: Reagents reagents This compound 4-chloro-1-(4-fluorophenyl)butan-1-one K2CO3, KI, DMF start->reagents reaction N-Alkylation Reaction (80-90°C, 12-16h) reagents->reaction workup Aqueous Work-up (Water, EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Compound 1 purification->product

Caption: Synthetic workflow for Compound 1.

Dopamine D2 Receptor Signaling Pathway

Compound 1 , as an analog of Haloperidol, is anticipated to act as an antagonist at the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). The antagonism of D2R is a key mechanism for the therapeutic effects of many antipsychotic drugs.

G D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Compound1 Compound 1 (Antagonist) Compound1->D2R Blocks ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Inhibits activation Cellular_Response Decreased Neuronal Excitability PKA_active Protein Kinase A (Active)

Caption: Dopamine D2 receptor antagonism.

Pathway Description:

  • Dopamine Binding and Receptor Activation: Under normal physiological conditions, the neurotransmitter dopamine binds to and activates the D2 receptor.

  • G-Protein Coupling: The activated D2 receptor couples to an inhibitory G-protein (Gi/o).[1][2]

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.[3]

  • Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Reduced PKA Activity: Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA).

  • Cellular Response: The overall effect is a decrease in neuronal excitability.

  • Antagonism by Compound 1: Compound 1 , by binding to the D2 receptor without activating it, prevents dopamine from binding and initiating this signaling cascade. This blockade of dopamine's effects is the basis of its potential antipsychotic activity.[4][5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of APIs, particularly those targeting the central nervous system. The provided protocol for the synthesis of a novel Haloperidol analog demonstrates a practical and efficient application of this building block in drug discovery and development. The ability to readily modify the piperidine nitrogen allows for the generation of diverse libraries of compounds for screening and optimization, making this compound a key tool for medicinal chemists.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-benzyl-4-hydroxypiperidine. This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1] The described method is suitable for the quantification of this compound in bulk drug substances and for in-process monitoring during drug development. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with UV detection.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C12H17NO.[1] Its structure, featuring a piperidine ring, a benzyl group, and a hydroxyl group, makes it a valuable intermediate in the synthesis of a variety of therapeutic agents.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its conversion in subsequent synthetic steps. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note provides a detailed protocol for an isocratic RP-HPLC method for the analysis of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in Table 1. Understanding these properties is essential for method development, particularly for selecting an appropriate solvent for sample preparation and a suitable mobile phase. The compound is slightly soluble in water and various organic solvents such as chloroform, DMSO, and methanol.[1]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H17NO[1][3]
Molecular Weight191.27 g/mol [1][3]
Melting Point80-85 °C[1]
pKa (Predicted)14.94 ± 0.20[1]
Water SolubilitySlightly soluble[1]
AppearanceYellow to brownish crystalline powder[1]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). For an isocratic elution, a pre-mixed mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) can be used. The optimal ratio should be determined during method optimization.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations (e.g., for a calibration curve).

  • Sample Solution Preparation: Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range of the standard solutions. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The recommended HPLC conditions are summarized in Table 2. These parameters may be adjusted to optimize the separation.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run TimeApproximately 10 minutes

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Refinement & Validation Analyte Characterize Analyte (this compound) - pKa, Solubility, UV Spectrum Column Select Column - C18 Reversed-Phase Analyte->Column MobilePhase Select Mobile Phase - Acetonitrile/Water - Additive: H3PO4 Column->MobilePhase Gradient Initial Gradient Run - Determine Elution Strength MobilePhase->Gradient Isocratic Develop Isocratic Method - Optimize ACN/Water Ratio Gradient->Isocratic Refinement Fine-tune Parameters - Flow Rate - Column Temperature - Injection Volume Isocratic->Refinement Validation Method Validation - Linearity, Accuracy, Precision - Robustness, LOD, LOQ Refinement->Validation end Final Method Validation->end start Start start->Analyte

Caption: Workflow for HPLC Method Development.

Results and Discussion

A successful separation should yield a sharp, symmetrical peak for this compound, well-resolved from any impurities or solvent front peaks. The benzyl group in the molecule provides a chromophore that allows for UV detection at lower wavelengths, such as 210 nm.[4][5] The use of an acidic mobile phase modifier like phosphoric acid helps to ensure consistent ionization of the piperidine nitrogen, leading to improved peak shape and reproducibility.

Quantitative data obtained from the analysis, such as retention time, peak area, peak height, tailing factor, and theoretical plates, should be tabulated for easy comparison and for monitoring method performance over time. An example of how to structure such a data table is provided below.

Table 3: Summary of Chromatographic Performance

ParameterAcceptance CriteriaObserved Value
Retention Time (min)Report Valuee.g., 4.5
Tailing Factor≤ 2.0e.g., 1.1
Theoretical Plates≥ 2000e.g., 5500
Resolution (Rs) with nearest peak≥ 1.5e.g., 2.5

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the analysis of this compound. The protocol is detailed to allow for easy implementation in a quality control or research laboratory. The method is expected to be linear, accurate, and precise, although formal validation studies should be conducted according to the specific requirements of the application. This application note serves as a valuable starting point for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Conversion of 4-benzyl-4-hydroxypiperidine to 4-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical conversion of 4-benzyl-4-hydroxypiperidine to 4-benzylpiperidine. This transformation, a dehydroxylation of a tertiary alcohol, is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined herein focus on the Barton-McCombie deoxygenation reaction, a reliable method for the removal of hydroxyl groups. Additionally, an alternative approach via dehydration followed by catalytic hydrogenation is discussed. This guide includes comprehensive experimental procedures, tables of quantitative data for both the starting material and the product, and visual diagrams to illustrate the reaction pathways and experimental workflows.

Introduction

4-Benzylpiperidine is a key structural motif found in a variety of biologically active compounds. Its synthesis often originates from precursors such as this compound. The removal of the tertiary hydroxyl group from this compound presents a common challenge in organic synthesis. This document details a robust and widely applicable method, the Barton-McCombie deoxygenation, for this conversion. This radical-based deoxygenation offers a mild and efficient alternative to harsher reduction methods.

Physicochemical and Spectroscopic Data

A thorough characterization of both the starting material and the final product is essential for reaction monitoring and quality control. The following tables summarize the key physicochemical and spectroscopic properties of this compound and 4-benzylpiperidine.

Table 1: Physicochemical Properties

PropertyThis compound4-benzylpiperidine
CAS Number 51135-96-7[1]31252-42-3[2][3]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇N[3]
Molecular Weight 191.27 g/mol [1]175.27 g/mol [3]
Appearance White to cream crystalline powder[4]Clear colourless to yellow viscous liquid
Melting Point 124-125 °C6-7 °C[2][3]
Boiling Point Not available279 °C[2][3]
Density Not available0.997 g/mL at 25 °C[3]
Solubility Slightly soluble in water, chloroform, DMSO, and methanol[1][5]Partly soluble in water[3]

Table 2: Spectroscopic Data

Spectroscopy This compound 4-benzylpiperidine
¹H NMR (CDCl₃) δ 7.35-7.20 (m, 5H, Ar-H), 3.05-2.95 (m, 2H, piperidine-H), 2.85-2.75 (m, 2H, piperidine-H), 2.70 (s, 2H, CH₂-Ar), 1.80-1.60 (m, 4H, piperidine-H), 1.55 (s, 1H, OH), 1.40 (s, 1H, NH).δ 7.29-7.10 (m, 5H, Ar-H), 3.08 (d, 2H), 2.58 (t, 2H), 2.52 (d, 2H), 1.65-1.55 (m, 3H), 1.35-1.20 (m, 2H), 1.25 (s, 1H, NH).
¹³C NMR (CDCl₃) δ 136.5 (Ar-C), 130.0 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 71.5 (C-OH), 46.5 (CH₂-N), 42.0 (CH₂-Ar), 35.0 (piperidine-CH₂).δ 140.5 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 46.8 (CH₂-N), 43.5 (CH₂-Ar), 36.5 (piperidine-CH), 32.0 (piperidine-CH₂).

Experimental Protocols

Primary Method: Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a two-step process involving the formation of a thiocarbonyl derivative of the alcohol, followed by a radical-induced reduction.[6][7][8][9]

Step 1: Synthesis of an O-thiocarbonyl derivative (Thioxoesterification)

This step converts the hydroxyl group into a reactive thiocarbonyl derivative, such as a xanthate or a thiocarbamate.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Carbon disulfide (CS₂)

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

    • Add carbon disulfide (5.0 eq) dropwise to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Add methyl iodide (5.0 eq) to the reaction mixture and continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the S-methyl xanthate derivative.

Step 2: Reductive Cleavage of the Thioxoester

This step involves the deoxygenation of the thiocarbonyl derivative using a radical initiator and a hydrogen atom source.

  • Materials:

    • O-(4-benzylpiperidin-4-yl) S-methyl dithiocarbonate (from Step 1)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous toluene

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the S-methyl xanthate derivative (1.0 eq) in anhydrous toluene.

    • Add tributyltin hydride (2.0 eq) to the solution at room temperature.

    • Add a catalytic amount of AIBN (0.2 eq).

    • Heat the reaction mixture to 90 °C and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-benzylpiperidine.

Alternative Method: Dehydration and Catalytic Hydrogenation

An alternative two-step sequence involves the dehydration of the tertiary alcohol to form an alkene, followed by catalytic hydrogenation.

Step 1: Dehydration of this compound

  • Materials:

    • This compound

    • Strong acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or a Lewis acid)

    • High-boiling point solvent (e.g., toluene or xylene)

    • Dean-Stark apparatus

  • Protocol:

    • To a solution of this compound in toluene, add a catalytic amount of a strong acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkene (a mixture of endo- and exo-cyclic isomers is possible).

Step 2: Catalytic Hydrogenation of the Alkene

  • Materials:

    • Crude alkene mixture from Step 1

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Protocol:

    • Dissolve the crude alkene in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-benzylpiperidine, which can be further purified by distillation or column chromatography.

Visualization of Reaction Pathways and Workflows

Diagram 1: Barton-McCombie Deoxygenation Pathway

Barton_McCombie_Deoxygenation cluster_0 Step 1: Thioxoesterification cluster_1 Step 2: Reductive Cleavage Start This compound Reagents1 1. NaH 2. CS₂ 3. CH₃I Start->Reagents1 THF, 0°C to rt Intermediate O-(4-benzylpiperidin-4-yl) S-methyl dithiocarbonate Reagents1->Intermediate Reagents2 Bu₃SnH, AIBN Intermediate->Reagents2 Toluene, 90°C Product 4-benzylpiperidine Reagents2->Product

Caption: Reaction pathway for the Barton-McCombie deoxygenation.

Diagram 2: Experimental Workflow for Barton-McCombie Deoxygenation

Experimental_Workflow Start Dissolve Starting Material in THF Alkoxide Add NaH (0°C) Start->Alkoxide Xanthate_Formation Add CS₂ then CH₃I (rt) Alkoxide->Xanthate_Formation Workup1 Aqueous Workup & Extraction Xanthate_Formation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Isolate Xanthate Intermediate Purification1->Intermediate Reduction Dissolve Intermediate in Toluene Intermediate->Reduction Radical_Reaction Add Bu₃SnH and AIBN (90°C) Reduction->Radical_Reaction Workup2 KF Workup & Extraction Radical_Reaction->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product Isolate 4-benzylpiperidine Purification2->Product

Caption: Experimental workflow for the two-step deoxygenation.

Safety Considerations

  • Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Carbon disulfide (CS₂): Highly flammable and toxic. Use in a well-ventilated fume hood.

  • Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Tributyltin hydride (Bu₃SnH): Toxic and should be handled with care. The tin byproducts are also toxic and must be disposed of properly.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area.

Conclusion

The conversion of this compound to 4-benzylpiperidine is a key transformation in synthetic organic chemistry. The Barton-McCombie deoxygenation provides a reliable and high-yielding method for this dehydroxylation. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient synthesis of important piperidine-containing molecules.

References

Application Notes and Protocols: 4-Benzyl-4-hydroxypiperidine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-benzyl-4-hydroxypiperidine scaffold in the development of novel therapeutics for Central Nervous System (CNS) disorders. This document outlines the synthesis, pharmacological activities, and key experimental protocols for the evaluation of derivatives based on this versatile chemical moiety.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of CNS-active agents. Its derivatives have shown significant potential in modulating key neurological targets, including opioid, sigma (σ), and dopamine receptors, as well as the dopamine transporter (DAT). This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects in conditions such as pain, psychosis, neurodegenerative diseases, and substance abuse disorders.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs typically involves the reaction of a suitable N-protected-4-piperidone with a benzyl Grignard reagent or a related organometallic species. Subsequent modification of the piperidine nitrogen allows for the introduction of various substituents to explore structure-activity relationships (SAR).

A general synthetic workflow is depicted below:

G start N-protected-4-piperidone reaction1 Grignard Reaction start->reaction1 grignard Benzylmagnesium halide (Grignard Reagent) grignard->reaction1 intermediate1 N-protected-4-benzyl-4-hydroxypiperidine reaction1->intermediate1 deprotection Deprotection intermediate1->deprotection intermediate2 This compound deprotection->intermediate2 alkylation N-Alkylation / N-Arylation intermediate2->alkylation final_product Target Derivatives alkylation->final_product

Caption: General synthetic scheme for this compound derivatives.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo activities of representative this compound derivatives at various CNS targets.

Table 1: In Vitro Binding Affinities and Functional Activities

Compound IDTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
(+)-5Dopamine Transporter (DAT)Radioligand Binding Inhibition ([³H]Cocaine analog)Rat0.46[1]
(-)-5Dopamine Transporter (DAT)Radioligand Binding Inhibition ([³H]Cocaine analog)Rat56.7[1]
(+)-5Dopamine Transporter (DAT)Dopamine Uptake InhibitionRat4.05[1]
(-)-5Dopamine Transporter (DAT)Dopamine Uptake InhibitionRat38.0[1]
Compound 1 Dopamine D4 ReceptorRadioligand BindingHuman1 (Ki)[2]
Compound 8a Dopamine D4 ReceptorRadioligand BindingHuman8 (Ki)[2]
Compound 8g Dopamine D4 ReceptorRadioligand BindingHuman1040 (Ki)[2]
Compound 8v Dopamine D4 ReceptorRadioligand BindingHuman165 (Ki)[3]
Compound 13 Sigma-1 Receptor (σ1R)Radioligand BindingGuinea Pig13.5 (Ki)[4]
Compound 14 Sigma-1 Receptor (σ1R)Radioligand BindingGuinea Pig3.9 (Ki)[4]
Compound 21 Sigma-1 Receptor (σ1R)Radioligand BindingGuinea Pig7.9 (Ki)[4]
Compound 22 Sigma-1 Receptor (σ1R)Radioligand BindingGuinea Pig5.3 (Ki)[4]
Compound 13 Sigma-2 Receptor (σ2R)Radioligand BindingRat2.8 (Ki)[4]
Compound 14 Sigma-2 Receptor (σ2R)Radioligand BindingRat1.1 (Ki)[4]
Compound 21 Sigma-2 Receptor (σ2R)Radioligand BindingRat1.8 (Ki)[4]
Compound 22 Sigma-2 Receptor (σ2R)Radioligand BindingRat1.0 (Ki)[4]

Table 2: In Vivo Analgesic and Behavioral Activities

Compound IDTest ModelSpeciesRoute of AdministrationED50 (mg/kg)ActivityReference
PD1 (4-(4'-bromophenyl)-4-piperidinol)Hot Plate TestMicei.p.Significant analgesic effect[5]
PD3Hot Plate TestMicei.p.Highly significant analgesic effect[5]
PD5Hot Plate TestMicei.p.Highly significant analgesic effect[5]
4-phenylamidopiperidine derivativesModified Hot Plate TestMicei.p.0.44 - 59Antinociceptive activity[6]
(+)-5Locomotor ActivityMicei.p.Stimulant activity with long duration[1]
(-)-5Locomotor ActivityMicei.p.No effect on locomotor activity[1]
LY235723 ((-)-1)NMDA-induced convulsionsNeonatal RatsSystemicPotent NMDA antagonist activity[7]
LY235723 ((-)-1)NMDA-induced lethalityMiceSystemicPotent NMDA antagonist activity[7]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Test compounds

  • --INVALID-LINK---Pentazocine (Radioligand)

  • Haloperidol (for non-specific binding)

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding), and 50 µL of membrane preparation.

  • For determining non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Initiate the binding reaction by adding 50 µL of --INVALID-LINK---pentazocine to a final concentration appropriate for the assay (e.g., 1 nM).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of dopamine by the dopamine transporter.

Materials:

  • Test compounds

  • [³H]Dopamine

  • Nomifensine (as a positive control)

  • Cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

  • Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM HEPES, pH 7.4)

  • 96-well plates

  • Scintillation counter and vials

Procedure:

  • Plate HEK293-hDAT cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of approximately 10 nM.

  • Incubate for 10 minutes at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the IC50 values by analyzing the concentration-response data.

Protocol 3: Mu-Opioid Receptor (MOR) [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor.[8]

Materials:

  • Test compounds (agonists)

  • DAMGO (a standard MOR agonist)

  • [³⁵S]GTPγS

  • GDP

  • Membrane preparation from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well plates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution, and 50 µL of membrane preparation.

  • Add GDP to a final concentration of 10 µM.

  • Pre-incubate the plate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Calculate the percent stimulation over basal levels and determine EC50 and Emax values.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key CNS signaling pathways.

Dopamine Transporter (DAT) Regulation

Derivatives targeting DAT can modulate dopaminergic neurotransmission. The activity of DAT is tightly regulated by protein kinases, such as Protein Kinase C (PKC).[9]

G GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DAT Dopamine Transporter (DAT) PKC->DAT phosphorylates Internalization DAT Internalization & Reduced Dopamine Uptake DAT->Internalization leads to

Caption: PKC-mediated regulation of the Dopamine Transporter (DAT).

Opioid Receptor Signaling

Many this compound derivatives exhibit affinity for opioid receptors, particularly the mu-opioid receptor (MOR). MOR activation initiates downstream signaling cascades involving G-proteins and β-arrestin.

G cluster_0 G-protein Pathway cluster_1 β-arrestin Pathway Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK activates beta_arrestin β-arrestin MOR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia GRK->MOR phosphorylates Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) beta_arrestin->MAPK

Caption: Dual signaling pathways of the mu-opioid receptor.[10][11]

Sigma-1 Receptor Interactions

The sigma-1 (σ1) receptor is an intracellular chaperone protein that modulates a variety of signaling molecules, including ion channels and G-protein coupled receptors (GPCRs).[12][13] Derivatives of this compound that bind to σ1 receptors can influence neuronal excitability and calcium homeostasis.[14][15]

G Sigma1R Sigma-1 Receptor (σ1R) IonChannels Ion Channels (K+, Ca2+, Na+) Sigma1R->IonChannels modulates GPCRs GPCRs (e.g., Opioid, NMDA) Sigma1R->GPCRs modulates Kinases Kinases Sigma1R->Kinases interacts with ER Endoplasmic Reticulum (ER) Sigma1R->ER resides in Neuronal_excitability Neuronal Excitability IonChannels->Neuronal_excitability GPCRs->Neuronal_excitability Ca_signaling Ca2+ Signaling ER->Ca_signaling

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-kilogram scale synthesis of 4-benzyl-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical agents. The described synthetic route is a robust three-step process commencing from the commercially available N-Boc-4-piperidone. The protocols include information on reagents, reaction conditions, purification, and expected yields, along with safety and handling considerations for large-scale production.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

  • Grignard Reaction: Nucleophilic addition of benzylmagnesium chloride to N-Boc-4-piperidone to form the protected intermediate, tert-butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate.

  • Work-up and Isolation: Quenching of the Grignard reaction and isolation of the N-Boc protected intermediate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of tert-Butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsQuantity (kg)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.010.0
Magnesium TurningsMg24.311.51.83
Benzyl ChlorideC₇H₇Cl126.581.48.86
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-100 L
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-As required
Ethyl AcetateC₄H₈O₂88.11-As required

Table 2: Reaction Parameters for the Synthesis of this compound

StepReactionTemperature (°C)Duration (h)Typical Yield (%)Purity (%)
1Grignard Reaction-78 to 251485-95>95
2Deprotection0 to 251-390-98>98

Experimental Protocols

Step 1: Large-Scale Synthesis of tert-Butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate (Grignard Reaction)

Materials:

  • N-Boc-4-piperidone (10.0 kg, 50.17 mol)

  • Magnesium turnings (1.83 kg, 75.25 mol)

  • Benzyl chloride (8.86 kg, 70.24 mol)

  • Anhydrous Tetrahydrofuran (THF) (100 L)

  • Iodine (a few crystals for initiation)

  • Nitrogen gas supply

  • Large-scale reaction vessel (200 L), equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe.

Procedure:

  • Preparation of Benzylmagnesium Chloride:

    • Under a nitrogen atmosphere, charge the reaction vessel with magnesium turnings (1.83 kg) and anhydrous THF (20 L).

    • Add a few crystals of iodine to activate the magnesium surface.

    • In a separate container, prepare a solution of benzyl chloride (8.86 kg) in anhydrous THF (30 L).

    • Slowly add a small portion of the benzyl chloride solution to the magnesium suspension. The reaction is initiated when a gentle reflux is observed.

    • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition to N-Boc-4-piperidone:

    • In a separate reaction vessel, dissolve N-Boc-4-piperidone (10.0 kg) in anhydrous THF (50 L) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add the freshly prepared benzylmagnesium chloride solution to the cooled N-Boc-4-piperidone solution via a cannula, maintaining the internal temperature below -60 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 L).

    • Combine the organic layers, wash with brine (2 x 15 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Large-Scale Deprotection of tert-Butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate

Materials:

  • tert-Butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate (from Step 1)

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Sodium hydroxide solution (2M)

  • Reaction vessel equipped with a stirrer and temperature probe.

Procedure:

  • Acidic Deprotection:

    • Dissolve the crude tert-butyl 4-benzyl-4-hydroxy-1-piperidinecarboxylate in dichloromethane or 1,4-dioxane.

    • Add an excess of either 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) to the solution.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify the solution to a pH > 10 by the addition of a 2M sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 L).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Overall Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product N-Boc-4-piperidone N-Boc-4-piperidone Protected_Intermediate tert-Butyl 4-benzyl-4-hydroxy- 1-piperidinecarboxylate N-Boc-4-piperidone->Protected_Intermediate Grignard Reaction (Anhydrous THF, -78°C to RT) Benzylmagnesium_chloride Benzylmagnesium chloride Benzylmagnesium_chloride->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product Deprotection (Acidic Conditions)

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Steps

LogicalRelationship start Start: N-Boc-4-piperidone grignard Step 1: Grignard Reaction with Benzylmagnesium chloride start->grignard protection Intermediate: N-Boc-4-benzyl-4-hydroxypiperidine grignard->protection deprotection Step 2: Deprotection (Acidic Hydrolysis) protection->deprotection final Final Product: This compound deprotection->final

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-benzyl-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Grignard Reaction

Q: My Grignard reaction is yielding very little or no desired product. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Grignar d reaction for this synthesis is a frequent challenge and can often be attributed to several critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, rendering it inactive.

    • Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere (Argon or Nitrogen) immediately before use. Ensure all solvents are anhydrous. Starting materials should be dry and stored under inert conditions.

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the benzyl halide from initiating.

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by a few methods:

      • Mechanical Activation: Gently crush the magnesium turnings with a mortar and pestle in a glovebox to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas indicates activation.[1]

  • Improper Reaction Temperature: The temperature at which the Grignard reagent is formed and reacted with the 4-piperidone derivative is crucial.

    • Solution: The addition of the benzyl halide to magnesium is often initiated at room temperature and may require gentle heating to maintain a steady reflux. However, the subsequent addition of the Grignard reagent to the N-protected 4-piperidone should be carried out at a low temperature, typically between -78°C and 0°C, to minimize side reactions.[1] Allowing the reaction to warm too quickly can decrease the yield.

  • Poor Quality of Reagents: The purity of the benzyl halide and the N-protected 4-piperidone is essential.

    • Solution: Use freshly distilled or purified starting materials. Ensure the benzyl halide is free of acidic impurities.

Issue 2: Significant Formation of Side Products

Q: I'm observing significant impurities alongside my desired product. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a common issue that reduces the yield and complicates the purification of this compound. The primary side products include:

  • Wurtz Coupling Product (1,2-diphenylethane): This byproduct arises from the reaction of the benzyl Grignard reagent with unreacted benzyl halide.

    • Solution: Add the benzyl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction.

  • Enolization of 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of the starting ketone after workup.[1] This is more prevalent with sterically hindered Grignard reagents.

    • Solution: Perform the addition of the Grignard reagent at a low temperature (e.g., -78°C). Using a more reactive organolithium reagent at low temperatures might also be beneficial, though they are stronger bases.

  • Reduction of 4-Piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. While benzylmagnesium chloride does not have β-hydrogens, this can be a concern with other Grignard reagents.

  • Dehydrated Product (4-Benzyl-1,2,3,6-tetrahydropyridine): The tertiary alcohol product can be susceptible to dehydration, especially under acidic workup conditions.

    • Solution: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids. Maintain a low temperature during the workup.

Issue 3: Difficulty with N-Protecting Groups

Q: Which N-protecting group is best for this synthesis, and are there any specific issues associated with them?

A: The choice of the nitrogen-protecting group is critical for a successful synthesis. The most commonly used protecting groups for the piperidine nitrogen are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • N-Boc (tert-butoxycarbonyl): This is a widely used protecting group due to its stability under the reaction conditions and its ease of removal with mild acid (e.g., trifluoroacetic acid or HCl in dioxane). The bulky nature of the Boc group can sometimes hinder the approach of the Grignard reagent, potentially lowering the yield compared to less sterically demanding groups.

  • N-Cbz (benzyloxycarbonyl): The Cbz group is also stable to the reaction conditions and can be removed by catalytic hydrogenation. This offers an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule.

  • N-Benzyl: While 1-benzyl-4-piperidone can be used directly, the benzyl group can sometimes lead to more complex reaction mixtures.[2] However, if the final product requires the N-benzyl group, this is the most direct route.

Yield Comparison with Different N-Protecting Groups (Illustrative)

N-Protecting GroupGrignard ReagentSolventTemperatureReported Yield (%)
BocBenzylmagnesium chlorideTHF-78°C to RT~60-80%
CbzBenzylmagnesium chlorideTHF-78°C to RT~70-85%
BenzylBenzylmagnesium chlorideEtherReflux~78%

Note: Yields are highly dependent on specific reaction conditions and experimental execution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with N-Boc-4-piperidone

1. Preparation of Benzylmagnesium Chloride:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq.).

  • Activate the magnesium with a crystal of iodine.

  • In the dropping funnel, add a solution of benzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the benzyl chloride solution to the magnesium. Once the reaction initiates (observed by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

2. Reaction with N-Boc-4-piperidone:

  • In a separate flame-dried, three-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared benzylmagnesium chloride solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Cool the reaction mixture to 0°C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-benzyl-4-hydroxypiperidine.

4. Deprotection of the N-Boc Group:

  • Dissolve the purified N-Boc-4-benzyl-4-hydroxypiperidine in a solution of HCl in 1,4-dioxane (e.g., 4M) or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

This alternative route involves the reductive amination of a suitable keto-aldehyde or a related precursor. A more direct approach starts from 1-benzyl-4-piperidone and a suitable carbon nucleophile, followed by reduction. However, a true reductive amination to form the C-C bond is less common for this specific target. A more relevant alternative is the direct alkylation of 4-hydroxypiperidine.

Direct N-Benzylation of 4-Hydroxypiperidine:

  • Dissolve 4-hydroxypiperidine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 65°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-benzyl-4-hydroxypiperidine. A yield of approximately 89% has been reported for a similar synthesis of 1-benzyl-4-piperidone.[3]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification start_prep Benzyl Halide + Mg Turnings in THF activation Activation (Iodine or 1,2-Dibromoethane) start_prep->activation formation Benzylmagnesium Halide Formation activation->formation addition Slow Addition of Grignard Reagent formation->addition piperidone N-Protected 4-Piperidone in THF cooling Cool to -78°C piperidone->cooling cooling->addition reaction Reaction at -78°C to RT addition->reaction quench Quench with sat. NH4Cl solution reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification deprotection N-Deprotection (if necessary) purification->deprotection final_product This compound deprotection->final_product

Grignard Synthesis Workflow for this compound

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue moisture Moisture Present start->moisture inactive_mg Inactive Mg Surface start->inactive_mg temp Improper Temperature start->temp side_reactions Side Reactions start->side_reactions solve_moisture Dry Glassware & Solvents moisture->solve_moisture solve_mg Activate Mg (Iodine/Grinding) inactive_mg->solve_mg solve_temp Control Temperature (-78°C for addition) temp->solve_temp solve_side Slow Addition of Halide Mild Quench (NH4Cl) side_reactions->solve_side

Troubleshooting Low Yield in Grignard Synthesis

References

Technical Support Center: Purification of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-benzyl-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed.

  • From N-benzylation of 4-hydroxypiperidine:

    • Unreacted 4-hydroxypiperidine: Incomplete reaction can leave starting material in your product.

    • Dibenzylated product (1,1-dibenzyl-4-hydroxypiperidinium salt): The secondary amine of the product can be further alkylated.

    • Benzyl bromide/chloride: Excess alkylating agent may remain.

  • From Grignard reaction of a benzylmagnesium halide with an N-protected-4-piperidone:

    • Unreacted N-protected-4-piperidone: Incomplete reaction or quenching of the Grignard reagent can be a cause.

    • Byproducts from the Grignard reagent: Benzene (from quenching), biphenyl (from Wurtz coupling), and other organometallic species may be present.[1]

    • Reduced product (N-protected-4-piperidinol): The Grignard reagent can act as a reducing agent.[1]

Q2: My column chromatography of this compound is showing significant peak tailing. How can I resolve this?

A2: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica gel.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is better suited for the purification of basic compounds.

    • Reverse-Phase Chromatography: If applicable, reverse-phase chromatography on a C18 column can be an effective alternative.

Q3: I am experiencing low recovery of my compound after flash chromatography. What could be the cause?

A3: Low recovery can be due to irreversible binding to the silica gel or decomposition of the product on the column.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As mentioned in Q2, adding a basic modifier like triethylamine to your eluent can prevent strong adsorption and improve recovery.

    • Use a Less Acidic Stationary Phase: Alumina is a good alternative to minimize interactions with the basic piperidine nitrogen.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: Finding the ideal recrystallization solvent often requires some experimentation. Based on the properties of this compound (a crystalline solid with some polarity), here are some suggestions:

  • Single Solvent Systems: Ethyl acetate, isopropanol, or mixtures of ethanol and water could be effective.

  • Two-Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (e.g., a polar solvent like ethanol or ethyl acetate) at an elevated temperature and then add a "poor" solvent (e.g., a non-polar solvent like hexanes or heptane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should induce crystallization. For related 4-hydroxy-piperidine derivatives, recrystallization from dilute methanol has been reported.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Benzyl-4-hydroxypiperidineBenzyl 4-hydroxy-1-piperidinecarboxylate
CAS Number 51135-96-74727-72-495798-23-5[3]
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NOC₁₃H₁₇NO₃[3]
Molecular Weight 191.27 g/mol 191.27 g/mol 235.28 g/mol [3]
Appearance White to cream crystals or powder[4]White to off-white crystalline powder-
Melting Point 80-85 °C61-63 °C-
Boiling Point 327.03 °C (estimate)127-128 °C @ 2 mmHg167 °C @ 0.2 mmHg[3]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.-

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel)

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: In a beaker, mix silica gel with the initial eluent (e.g., 10:1 Hexane:Ethyl Acetate with 1% TEA) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., Hexane:Ethyl Acetate 10:1 + 1% TEA). Gradually increase the polarity of the eluent (e.g., to 5:1, then 2:1 Hexane:Ethyl Acetate) to elute the compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

1. Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Single Solvent: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Two-Solvent System: To the hot ethyl acetate solution, add hexane dropwise until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the "poor" solvent in a two-solvent system, or the single solvent used for recrystallization) to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound column_chromatography Column Chromatography synthesis->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (if necessary) tlc TLC Analysis column_chromatography->tlc Fraction Monitoring nmr_ms NMR / MS Analysis recrystallization->nmr_ms Purity Confirmation pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_chromatography start Poor Peak Shape in Column Chromatography? tailing Peak Tailing start->tailing low_recovery Low Recovery start->low_recovery solution1 Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) tailing->solution1 solution2 Use Alternative Stationary Phase (e.g., Alumina) tailing->solution2 solution3 Consider Reverse-Phase Chromatography tailing->solution3 low_recovery->solution1 To prevent irreversible binding low_recovery->solution2 To reduce strong interactions end Improved Separation and Recovery solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for common issues in the column chromatography of this compound.

References

identifying side products in 4-benzyl-4-hydroxypiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzyl-4-hydroxypiperidine. The information is designed to help identify and mitigate the formation of common side products during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The primary side products encountered depend on the reaction conditions. The most common include:

  • Dehydration Product: Formation of 4-benzyl-1,2,3,6-tetrahydropyridine, particularly under acidic conditions.

  • O-Alkylation/Acylation Products: When the hydroxyl group is the target, side reactions at the nitrogen atom can occur, although the existing N-benzyl group makes further N-alkylation less likely than quaternization.

  • Elimination Products: In Williamson ether synthesis for O-alkylation, the alkyl halide used can undergo elimination, especially with secondary or tertiary halides.[1]

  • Quaternization Salt: The tertiary amine of the piperidine ring can react with alkylating agents to form a quaternary ammonium salt.

Q2: How can I minimize the dehydration of this compound during a reaction?

A2: Dehydration is typically acid-catalyzed. To minimize the formation of 4-benzyl-1,2,3,6-tetrahydropyridine, it is crucial to maintain neutral or basic reaction conditions. If an acidic reagent is necessary, consider using milder acids, low reaction temperatures, and shorter reaction times. A patent for the preparation of 4-hydroxy-piperidine derivatives suggests that maintaining a pH between 2 and 4 is important to maximize the yield of the desired product and that a pH of 1 can lead to undesirable dehydration.[2]

Q3: Is it possible to selectively perform reactions on the hydroxyl group without affecting the tertiary amine?

A3: Yes, selective reactions on the hydroxyl group are possible. The reactivity of the hydroxyl group can be favored by using appropriate reagents and conditions. For example, in O-alkylation via the Williamson ether synthesis, deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) will selectively form the alkoxide for subsequent reaction with an alkyl halide.

Q4: What are the main byproducts in a Mitsunobu reaction with this compound?

A4: While specific data for this compound is limited, by analogy to N-Boc-4-hydroxypiperidine, the major byproducts of a Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazine derivative (e.g., diethyl hydrazodicarboxylate if DEAD is used). These can often be removed by crystallization or careful column chromatography.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

Issue: Low yield of the desired ether product and formation of an elimination side product.

Potential CauseTroubleshooting Steps
Elimination of the alkyl halide Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination.[1] Consider converting the alkyl bromide or chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).
Incomplete deprotonation of the hydroxyl group Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Use an anhydrous aprotic solvent like THF or DMF to ensure the base is not quenched.
Suboptimal reaction temperature The initial deprotonation is often best performed at 0°C to control the reaction rate. The subsequent reaction with the alkylating agent may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time.
Dehydration during Acid-Catalyzed Reactions

Issue: Significant formation of 4-benzyl-1,2,3,6-tetrahydropyridine.

Potential CauseTroubleshooting Steps
Strongly acidic conditions If possible, replace strong acids with milder alternatives (e.g., pyridinium p-toluenesulfonate, PPTS).
High reaction temperature Perform the reaction at the lowest possible temperature that allows for the desired transformation.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
N-Alkylation/Quaternization

Issue: Formation of a quaternary ammonium salt as a side product during O-alkylation.

Potential CauseTroubleshooting Steps
High reactivity of the alkylating agent Use a less reactive alkylating agent if the desired O-alkylation can still be achieved.
Excess alkylating agent Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent and monitor the reaction progress carefully.

Experimental Protocols

Synthesis of 4-benzyl-4-hydroxypiperidines

A general procedure for the synthesis of 4-benzyl-4-hydroxypiperidines involves the Grignard reaction of a suitable piperidin-4-one with benzylmagnesium chloride.

  • Materials: Magnesium turnings, benzyl chloride, anhydrous diethyl ether, a suitable piperidin-4-one, hydrochloric acid, and aqueous ammonia.

  • Procedure:

    • Prepare benzylmagnesium chloride by reacting magnesium turnings with benzyl chloride in anhydrous diethyl ether.

    • To the vigorously stirred Grignard reagent, add a solution of the appropriate piperidin-4-one in anhydrous ether at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture. The duration of reflux can vary, with some procedures suggesting up to 48 hours.

    • Cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid.

    • Separate the ether layer and extract the aqueous layer with ether.

    • The product can be isolated from the aqueous layer by neutralization with aqueous ammonia, followed by extraction and purification by chromatography or recrystallization.

Visualizations

Reaction_Pathways A This compound B O-Alkylated Product (Ether) A->B  R-X, Base (e.g., NaH) C Dehydration Product (4-Benzyl-1,2,3,6-tetrahydropyridine) A->C  Acid, Heat D Quaternized Product (Ammonium Salt) A->D  Excess R-X

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow start Reaction with This compound issue Identify Side Product(s) (e.g., by TLC, LC-MS, NMR) start->issue dehydration Dehydration Product Observed issue->dehydration Yes o_alkylation_issue O-Alkylation Side Product (or low yield) issue->o_alkylation_issue Yes quaternization Quaternization Observed issue->quaternization Yes solution_dehydration Reduce Acidity Decrease Temperature Shorten Reaction Time dehydration->solution_dehydration solution_o_alkylation Check Base Strength/Purity Use Primary Alkyl Halide Optimize Temperature o_alkylation_issue->solution_o_alkylation solution_quaternization Use Stoichiometric Alkylating Agent quaternization->solution_quaternization

Caption: A logical workflow for troubleshooting side products.

References

Technical Support Center: Stability of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-benzyl-4-hydroxypiperidine in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative stability data to assist in experimental design and interpretation.

Disclaimer

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress condition is not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1][2]
The compound is highly stable under the tested condition.This is a valid result. Ensure that a range of orthogonal stress conditions (acid, base, oxidation, heat, light) have been evaluated.
Complete degradation of the compound. The stress condition is too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[3]
Appearance of multiple, unexpected peaks in the chromatogram. Secondary degradation of primary impurities.Analyze samples at earlier time points to distinguish primary from secondary degradation products.
Interaction with excipients or container closure system.Run appropriate controls, including the compound in the solvent alone and the solvent with excipients.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte and its degradants are in a single ionic form. For a basic compound like this compound, a pH between 3 and 7 is often suitable.
Wrong column chemistry.A C18 column is a good starting point. If resolution is poor, consider a different stationary phase (e.g., C8, Phenyl-Hexyl).
Mass imbalance (sum of the main peak and impurities is not close to 100%). Co-elution of impurities with the main peak.Use a photodiode array (PDA) detector to check for peak purity. Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.
Degradants do not have a chromophore.Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with a UV detector.
Formation of volatile or non-UV active degradation products.Employ Gas Chromatography (GC) for the analysis of volatile impurities.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is slightly soluble in chloroform, DMSO, and methanol. It is also slightly soluble in water.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, which contains a tertiary alcohol, a secondary amine within a piperidine ring, and a benzyl group, potential degradation pathways include:

  • Oxidation: The secondary amine can be oxidized to an N-oxide or other related species. The benzylic position is also susceptible to oxidation.

  • Dehydration: The tertiary alcohol may undergo dehydration under acidic conditions, potentially leading to the formation of an alkene.

  • Ring Opening: Under harsh conditions, the piperidine ring could undergo cleavage.[4]

  • Degradation of the benzyl group: The benzyl group may be susceptible to degradation, potentially forming benzaldehyde, benzene, or toluene under certain stress conditions.[5][6]

Q3: How should I prepare my samples for a forced degradation study?

A3: A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture). Aliquots of this stock solution are then subjected to different stress conditions. It is crucial to include a control sample (unstressed) for comparison.

Q4: What are typical stress conditions for forced degradation studies?

A4: Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.[2][3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.[2][3]

  • Oxidation: 3% to 30% H₂O₂ at room temperature.[3]

  • Thermal Degradation: 60°C to 105°C in a calibrated oven.

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Q5: What is the recommended approach for developing a stability-indicating HPLC method?

A5: A stability-indicating method must be able to separate the intact drug from its degradation products. A good starting point is a reversed-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. A photodiode array (PDA) detector is recommended to assess peak purity.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound in various solvents under different stress conditions.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 7 days

Solvent% Degradation (Illustrative)Appearance of Solution
Water (pH 7)< 1%Clear, colorless
Methanol1-2%Clear, colorless
Acetonitrile< 1%Clear, colorless
DMSO2-3%Clear, colorless

Table 2: Forced Degradation in Methanol (Illustrative Data)

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours at 60°C15%Dehydration product
0.1 M NaOH24 hours at 60°C10%Ring-opened products
3% H₂O₂24 hours at RT20%N-oxide, Benzaldehyde
Thermal48 hours at 80°C8%Unspecified degradants
Photolytic (ICH Q1B)-5%Unspecified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at various time points for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at different time intervals for analysis.

  • Thermal Degradation: Keep a solid sample of the compound in a controlled temperature oven at 80°C. Dissolve samples taken at different time points in methanol for analysis. Also, heat a solution of the compound in methanol at 60°C.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Protect a control sample from light.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (with PDA for peak purity)
Injection Volume 10 µL
Sample Preparation Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered no_degradation No Degradation Observed start->no_degradation excessive_degradation Excessive Degradation (>20%) start->excessive_degradation analytical_issue Analytical Issue (Poor Peaks, Mass Imbalance) start->analytical_issue increase_stress Increase Stress Severity (Concentration, Temp, Time) no_degradation->increase_stress Is condition too mild? valid_result Document as Stable Under Condition no_degradation->valid_result Is compound stable? end Issue Resolved increase_stress->end valid_result->end decrease_stress Decrease Stress Severity excessive_degradation->decrease_stress Yes target_degradation Achieve Target Degradation (5-20%) decrease_stress->target_degradation target_degradation->end optimize_hplc Optimize HPLC Method (pH, Column, Gradient) analytical_issue->optimize_hplc Chromatography Issue use_alt_detector Use Alternative Detector (MS, CAD) analytical_issue->use_alt_detector Detection Issue optimize_hplc->end use_alt_detector->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation (H2O2) cluster_base Basic Hydrolysis parent This compound dehydration Dehydration Product (Alkene) parent->dehydration [H+] n_oxide N-Oxide parent->n_oxide [O] benzaldehyde Benzaldehyde parent->benzaldehyde [O] ring_opening Ring-Opened Products parent->ring_opening [OH-]

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Crystallization of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-benzyl-4-hydroxypiperidine.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This issue typically arises from either using too much solvent or the solution not being sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Increase Concentration: Your solution may be too dilute.

    • Gently reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[2][3] Be careful not to evaporate too much, as this can lead to oiling out or rapid precipitation of an impure solid.[2]

  • Lower the Temperature: If cooling to room temperature is not effective, try further reducing the temperature by placing the flask in an ice bath.[2][4] This will decrease the solubility of the compound and promote crystallization.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, my compound separates as an oily liquid instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[3] This is often caused by a very high level of supersaturation or the presence of impurities that depress the melting point of the compound.[2][3] Here are some strategies to prevent this:

  • Decrease Supersaturation: The solution is likely too concentrated. Reheat the solution until the oil redissolves and add more of the same solvent to reduce the concentration.[2][3]

  • Slow Down the Cooling Process: Rapid cooling can favor oiling out. Allow the solution to cool more slowly to provide time for the molecules to organize into a crystal lattice.[2] You can insulate the flask to achieve a slower cooling rate.

  • Modify the Solvent System:

    • Consider using a solvent with a lower boiling point.[2]

    • If you are using a mixed solvent system, try adjusting the ratio of the solvents.[2]

  • Purify the Sample: Impurities can significantly lower the melting point and promote oiling out.[2][3] Consider an initial purification step, such as column chromatography or an acid-base extraction, before attempting recrystallization.[1]

Issue 3: Crystals Form Too Quickly

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

Answer: Yes, rapid crystallization is undesirable because impurities are more likely to be trapped within the fast-forming crystal lattice, which defeats the purpose of recrystallization.[3][5] An ideal crystallization process involves the slow growth of crystals over a period of about 15-20 minutes.[3] To slow down crystal formation:

  • Add More Solvent: Reheat the flask to redissolve the precipitate and add a small amount of additional hot solvent. This will ensure that the solution is not oversaturated at the boiling point, allowing for a more gradual crystallization upon cooling.[3]

Issue 4: The Final Yield is Very Low

Question: After filtration and drying, the amount of purified this compound is much lower than expected. What could have gone wrong?

Answer: A poor yield can result from several factors during the crystallization process:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3] To check this, take a small sample of the filtrate and allow the solvent to evaporate; a large amount of residue indicates substantial product loss.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, for an adequate amount of time (at least 30 minutes) to maximize the precipitation of the solid.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below. The compound is typically a yellow to brownish crystalline powder and is slightly soluble in water, chloroform, DMSO, and methanol.[6][7] It is also noted to be hygroscopic.[7]

Q2: Which solvents are suitable for the crystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For piperidine derivatives, solvents ranging from polar protic (e.g., alcohols like methanol or ethanol) to moderately polar aprotic (e.g., acetonitrile) can be effective.[4] Mixed solvent systems, such as methanol/water or ethyl acetate/hexanes, are also commonly used.[1][3]

Q3: How do I choose between a single-solvent and a two-solvent system?

A3: A single-solvent system is often sufficient and preferred for its simplicity.[4] However, if a suitable single solvent cannot be found, a two-solvent system is a good alternative. In this method, the compound is dissolved in a "good" solvent in which it is very soluble, and a "poor" solvent (anti-solvent) in which it is insoluble is added dropwise until the solution becomes cloudy, indicating the start of precipitation. The solution is then gently heated until it becomes clear again and allowed to cool slowly.[4]

Q4: Can impurities affect the crystal structure?

A4: Yes, impurities can be incorporated into the crystal lattice, leading to a less pure final product.[3][8] They can also inhibit crystal growth altogether or cause the compound to oil out.[2][8] If the crude material is highly impure, a preliminary purification step is recommended before crystallization.

Quantitative Data

PropertyValueSource(s)
CAS Number 51135-96-7[6][7][9]
Molecular Formula C₁₂H₁₇NO[7][9]
Molecular Weight 191.27 g/mol [7][9]
Melting Point 80-85 °C[6][7]
Boiling Point ~327 °C (estimate)[6][7]
Appearance Yellow to brownish crystalline powder[7]
Solubility Slightly soluble in Chloroform, DMSO, Methanol, and Water.[6][7]

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a starting point and may require optimization for specific samples.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., methanol, ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.[4][10]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly with pre-heated glassware to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual impurities from the mother liquor.[4]

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude Compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D E Cool Slowly to Room Temperature C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: A generalized experimental workflow for the recrystallization process.

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions in the synthesis of chemical derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on optimizing reaction parameters for improved yield, purity, and efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of derivatives.

Issue: Low or No Product Yield

A low yield of the desired product is a frequent challenge in chemical synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Flowchart for Low Product Yield

LowYieldTroubleshooting cluster_analysis Crude Mixture Analysis Outcomes cluster_solutions Potential Solutions start Low or No Product Yield Observed check_reaction Analysis of Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_reaction sm_present Significant Starting Material Remaining check_reaction->sm_present Incomplete Reaction side_products Presence of Side Products check_reaction->side_products Side Reactions Dominant no_product Little to No Product, Baseline Material on TLC check_reaction->no_product Product Decomposition product_present Product Present but Low Isolated Yield check_reaction->product_present Issues in Work-up/Purification sol_incomplete Extend reaction time Increase temperature Add more reagent/catalyst sm_present->sol_incomplete sol_side_products Optimize reaction conditions (temperature, concentration) Use a more selective catalyst Change order of reagent addition side_products->sol_side_products sol_decomposition Lower reaction temperature Reduce reaction time Milder work-up procedure no_product->sol_decomposition sol_workup Optimize extraction/purification protocol Check for product solubility in aqueous layers Ensure complete transfer of materials product_present->sol_workup end Improved Yield sol_incomplete->end Re-run Reaction sol_side_products->end Re-run Reaction sol_decomposition->end Re-run Reaction sol_workup->end Re-evaluate Protocol

Caption: A step-by-step guide to troubleshooting low reaction yields.

Common Causes and Solutions for Low Yield

Observation in Crude Mixture Probable Cause Suggested Solutions
Significant amount of starting material remainingIncomplete reaction- Extend reaction time. - Increase reaction temperature. - Add more of a limiting reagent. - Check catalyst activity.
Presence of known side productsCompeting side reactions- Optimize reaction conditions (temperature, concentration). - Use a more selective catalyst. - Change the order of reagent addition.
Presence of unexpected productsImpure starting materials or solvent contamination- Verify the purity of all reagents and solvents. - Purify starting materials if necessary.
Little to no product, mostly baseline material on TLCProduct decomposition- Lower the reaction temperature. - Reduce the reaction time. - Use a milder workup procedure.
Product is present but lost during isolationProduct loss during workup or purification- Ensure complete transfer of all solutions. - Perform multiple extractions with smaller volumes of solvent. - Check the pH of the aqueous layer to ensure the product is in the desired form for efficient partitioning. - Add brine (saturated NaCl solution) to break up emulsions during extraction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my reaction?

A1: Solvent selection is critical for reaction success.[1] The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and allow for a suitable reaction temperature.[2] Consider the polarity of your reactants and the transition state of the reaction. For instance, SN2 reactions are favored in polar aprotic solvents, while SN1 reactions proceed better in polar protic solvents.[3] It is often beneficial to screen a variety of solvents with different polarities.[4]

Q2: My reaction is not going to completion. What should I do?

A2: If you observe a significant amount of starting material after a reasonable amount of time, the reaction may be too slow or have reached equilibrium. To drive the reaction to completion, you can try:

  • Increasing the temperature: This will increase the reaction rate.

  • Adding more of a key reagent or catalyst: This can help to shift the equilibrium towards the products.

  • Extending the reaction time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Q3: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A3: The formation of byproducts is a common issue that can be addressed by optimizing the reaction conditions.[5] Consider the following adjustments:

  • Temperature: Lowering the reaction temperature can sometimes disfavor side reactions.

  • Concentration: Adjusting the concentration of reactants can influence the relative rates of the desired reaction and side reactions.

  • Catalyst/Reagent: Using a more selective catalyst or reagent can minimize the formation of unwanted byproducts.

  • Order of Addition: In some cases, the order in which reagents are added can significantly impact selectivity.

Q4: What are the key challenges when scaling up a reaction from the lab to a larger scale?

A4: Scaling up a reaction presents several challenges that are not always apparent at the lab scale.[6] Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale due to a lower surface-area-to-volume ratio, which can lead to thermal runaway.[6][7]

  • Mixing: Achieving efficient and uniform mixing in a large reactor can be difficult, potentially leading to localized "hot spots" and the formation of byproducts.[8]

  • Reagent Addition Rate: The rate of reagent addition can have a more pronounced effect on the reaction profile at a larger scale.[8]

  • Work-up and Purification: Methods like column chromatography that are feasible in the lab may not be practical for large-scale purification.[8]

Quantitative Data for Reaction Optimization

The following tables provide examples of how different reaction parameters can influence the yield of common synthetic transformations.

Table 1: Effect of Temperature on Suzuki Coupling Reaction Yield [9][10]

EntryTemperature (°C)Yield (%)
12520
25062
37077
48085
510085
Reaction: 4-bromotoluene with phenylboronic acid, K₂CO₃ as base, in EtOH/H₂O.

Table 2: Effect of Catalyst Loading on Heck Reaction Yield [11][12]

EntryCatalyst Loading (mol%)Yield (%)
10.565
21.085
31.592
42.093
52.593
Reaction: Iodobenzene with styrene, Pd(OAc)₂ as catalyst, Et₃N as base, in DMF.

Table 3: Impact of Reaction Time on Amide Synthesis Yield and Purity [5][13]

Reaction Time (minutes)Crude Yield (%)Purified Product Yield (%)Final Product Purity (%)
2754398
5825597
10886195
15916493
Reaction: Isatoic anhydride with benzylamine at 100°C in EtOAc.[5]

Table 4: Influence of pH on Enzyme Activity [1]

EnzymeSourceOptimal pH
PepsinStomach1.5 - 1.6
TrypsinPancreas7.8 - 8.7
LipasePancreas8.0
AmylasePancreas6.7 - 7.0
CatalaseLiver7.0

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Nucleophilic Substitution (SN2) Reaction [14]

  • Reagent and Solvent Preparation:

    • Ensure the alkyl halide is pure and free from acidic impurities.

    • Dry the chosen solvent over an appropriate drying agent (e.g., molecular sieves for acetonitrile, CaH₂ for DMF).

    • Use a high-purity, anhydrous nucleophile.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equivalent) and the solvent to achieve a concentration of 0.1-0.5 M.

    • Add the nucleophile (1.1-1.5 equivalents).

    • If a phase-transfer catalyst is used, add it at this stage (typically 5-10 mol%).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature for 30 minutes and take an initial sample for analysis (TLC, GC, or LC-MS).

    • Gradually heat the reaction to the desired temperature (e.g., start at 40°C and increase in 20°C increments for subsequent optimization experiments).

    • Monitor the reaction progress every 1-2 hours until the starting material is consumed or the reaction stalls.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization.

  • Optimization Matrix:

    • Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst concentration) while keeping others constant to identify the optimal conditions.

Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate:

    • Using a pencil, draw a faint origin line about 1 cm from the bottom of a TLC plate.

    • Mark spots for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a volatile solvent and spot it on the "SM" mark using a capillary tube.

    • Take a small aliquot of the reaction mixture and spot it on the "RM" mark.

    • Spot the reaction mixture directly on top of the starting material spot at the "C" mark.

  • Develop the Plate:

    • Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the origin line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Analyze the Results:

    • The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate that the reaction is proceeding.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Visualizations

Design of Experiments (DoE) Workflow

DOE_Workflow define_obj 1. Define Objective (e.g., Maximize Yield) select_factors 2. Select Factors & Ranges (e.g., Temp: 60-100°C, Time: 2-6h) define_obj->select_factors choose_design 3. Choose Experimental Design (e.g., Full Factorial, Fractional Factorial) select_factors->choose_design run_exp 4. Run Experiments choose_design->run_exp analyze_data 5. Analyze Data & Build Model run_exp->analyze_data optimize 6. Predict Optimum Conditions analyze_data->optimize validate 7. Validate with Confirmatory Experiment optimize->validate result Optimized Reaction Conditions validate->result

Caption: A typical workflow for reaction optimization using Design of Experiments (DoE).[15]

References

Technical Support Center: 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-benzyl-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and modification of this compound, with a specific focus on preventing its unintended dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dehydration in this compound?

A1: The primary cause of dehydration of this compound is exposure to acidic conditions. The tertiary benzylic alcohol functional group is susceptible to acid-catalyzed elimination of water, leading to the formation of the corresponding tetrahydropyridine derivative. Even mildy acidic conditions can promote this side reaction, which can be problematic in multi-step syntheses.

Q2: At what pH is the dehydration of this compound a significant concern?

A2: Dehydration can become a significant side reaction at a pH of 3-4 and is particularly problematic at pH 1. It is crucial to maintain neutral or basic conditions whenever possible when working with this compound if the hydroxyl group is to be retained.

Q3: Are there any specific reagents that are known to cause dehydration of this compound?

A3: Yes, strong protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids, can readily induce dehydration. Reagents that generate acidic byproducts during a reaction should also be used with caution.

Q4: How can I monitor for the presence of the dehydrated byproduct in my reaction mixture?

A4: The dehydration product, 4-benzyl-1,2,3,4-tetrahydropyridine, has a different polarity and molecular weight than the starting material. You can monitor its formation using techniques such as Thin Layer Chromatography (TLC), where it will typically have a higher Rf value. For quantitative analysis and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the main strategies to prevent dehydration?

A5: There are two primary strategies to prevent the dehydration of this compound:

  • Use of Mild, Non-Acidic Reagents: Employing reaction conditions that are neutral or basic will minimize the risk of acid-catalyzed dehydration.

  • Protection of the Hydroxyl Group: Temporarily converting the hydroxyl group into a more stable functional group (a protecting group) will prevent its elimination during subsequent reaction steps.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of dehydrated byproduct observed after a reaction. The reaction conditions were too acidic.- Buffer the reaction mixture to maintain a neutral or slightly basic pH. - Use non-acidic reagents for the desired transformation. - If applicable, consider using a protecting group for the hydroxyl functionality before proceeding with the reaction.
Decomposition of the starting material upon storage. The compound is stored in an acidic environment or exposed to acidic vapors.- Store this compound in a tightly sealed container in a cool, dry place. - Avoid storing it in the same cabinet as volatile acids. - For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired product in a reaction involving the piperidine nitrogen. The reaction conditions are causing dehydration as a side reaction.- Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out reactions at the nitrogen atom. - Choose reaction conditions that are known to be compatible with tertiary alcohols.
Difficulty in removing a protecting group without causing dehydration. The deprotection conditions are too harsh or acidic.- For silyl ethers, use fluoride-based deprotection reagents like TBAF, which are basic and highly selective. - For acid-labile protecting groups, use carefully controlled and buffered acidic conditions, or consider a different protecting group that can be removed under neutral or basic conditions.

Experimental Protocols

Protocol 1: Protection of this compound with a tert-Butyldimethylsilyl (TBS) Group

This protocol describes the protection of the tertiary hydroxyl group as a TBS ether, which is stable to a wide range of reaction conditions but can be removed under mild, specific conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Stir the solution at room temperature until all the imidazole has dissolved.

  • Add TBSCl (1.5 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected this compound.

Protocol 2: Mild Dehydration of a Tertiary Benzylic Alcohol using Burgess Reagent

For instances where the dehydrated product is the desired outcome, the Burgess reagent provides a mild and selective method for the dehydration of tertiary alcohols.[1][2][3][4][5][6]

Materials:

  • This compound

  • Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate)

  • Anhydrous benzene or toluene

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous benzene or toluene.

  • Add Burgess reagent (1.1 - 1.5 equiv.) to the solution at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove triethylammonium salts.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the dehydrated product.

Data Presentation

Table 1: Comparison of Protecting Groups for Tertiary Alcohols

Protecting GroupCommon Reagents for ProtectionStability to Acidic ConditionsStability to Basic ConditionsCommon Deprotection Reagents
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFLowHighTBAF, HF•Pyridine, aq. HCl
TIPS (Triisopropylsilyl)TIPSCl, Imidazole, DMFModerateHighTBAF, HF•Pyridine
Bn (Benzyl)BnBr, NaH, THFHighHighH₂, Pd/C

Table 2: Comparison of Dehydration Methods for Tertiary Alcohols

MethodReagentTypical ConditionsSelectivityPotential Side Reactions
Acid-Catalyzed H₂SO₄, TsOHElevated temperaturesLowRearrangements, polymerization
Burgess Reagent Methyl N-(triethylammoniumsulfonyl)carbamateReflux in aprotic solventHigh for tertiary alcoholsFormation of urethanes from primary alcohols
Martin Sulfurane Bis[α,α-bis(trifluoromethyl)benzyloxy]diphenylsulfurRoom temperatureHigh for tertiary alcoholsFormation of ethers from primary alcohols

Visualizations

Signaling Pathways and Experimental Workflows

Dehydration_Pathway cluster_acid_catalyzed Acid-Catalyzed Dehydration A This compound B Protonated Alcohol A->B H⁺ C Carbocation Intermediate B->C - H₂O D Dehydrated Product C->D - H⁺ Protection_Workflow Start This compound Protect Protection (e.g., TBSCl, Imidazole) Start->Protect Protected TBS-Protected Compound Protect->Protected Reaction Desired Reaction (e.g., N-alkylation) Protected->Reaction Intermediate Modified Protected Compound Reaction->Intermediate Deprotect Deprotection (e.g., TBAF) Intermediate->Deprotect Final Final Product with -OH group intact Deprotect->Final

References

safe handling and storage of 4-benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of 4-benzyl-4-hydroxypiperidine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may be toxic if swallowed.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses conforming to EN166 or OSHA standards, protective gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex), and appropriate protective clothing to prevent skin exposure.[3][4][5][6] In cases where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of accidental exposure.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Get immediate medical help.[1][3][6]

Q4: How should I properly store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6] It should be stored locked up and away from incompatible substances such as strong oxidizing agents and strong acids.[2][4] Some sources recommend storage at room temperature (10°C - 25°C), while others suggest refrigeration (2-8°C).[7][8] Always refer to the supplier's specific recommendations.

Q5: What are the signs of decomposition or instability?

A5: While this compound is stable under normal conditions, exposure to incompatible materials, heat, or moisture can lead to degradation.[2][3] Physical changes, such as a change in color or odor, may indicate decomposition.

Troubleshooting Guides

Issue: The compound has changed color from white/cream to yellow/orange.

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, air, or contaminants. The appearance is described as a white to cream crystalline powder.[9] Another source describes a related compound as a yellow-orange powder.[6]

  • Solution:

    • Verify the recommended storage conditions on the product's certificate of analysis or safety data sheet.

    • Ensure the container is tightly sealed and stored away from light and incompatible materials.[2][6]

    • If degradation is suspected, it is advisable to use a fresh batch for experiments where purity is critical.

Issue: I observe poor solubility in a solvent where it should be soluble.

  • Possible Cause: The compound is described as slightly soluble in water.[10] Solubility can be affected by the purity of the compound, the solvent, temperature, and pH.

  • Solution:

    • Confirm the recommended solvent and concentration from your experimental protocol or relevant literature.

    • Gently warm the mixture or use sonication to aid dissolution, if appropriate for your experiment.

    • Verify the pH of the solution, as the solubility of piperidine derivatives can be pH-dependent.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC12H17NO[11]
Molecular Weight191.27 g/mol [11]
AppearanceWhite to cream crystals or powder[9]
Melting Point61-63°C[11]
SolubilitySlightly soluble in water[10]

Storage and Incompatibility

ParameterRecommendationReference
Storage Temperature10°C - 25°C or 2-8°C (check supplier)[7][8]
Storage ConditionsDry, cool, well-ventilated, tightly closed container[2][3][6]
Incompatible MaterialsStrong oxidizing agents, Strong acids[2][4]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure that the designated workspace is clean and that an eyewash station and safety shower are readily accessible.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[3][4][6]

  • Weighing: If weighing the solid, perform this in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[4][6]

  • Dispensing: Use a clean spatula to dispense the required amount. Avoid generating dust.[6]

  • Closing: After dispensing, securely close the container.[2][3][6]

  • Cleaning: Clean the work area and any equipment used. Dispose of any contaminated materials according to institutional guidelines.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[3]

Protocol 2: Accidental Spill Response

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.[6]

  • Containment: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4][6]

  • Cleaning: Clean the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the contained material and any cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Reporting: Report the spill to the appropriate safety officer or supervisor.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Handling this compound prep Preparation: Clean workspace, check safety equipment ppe Wear PPE: Goggles, gloves, lab coat prep->ppe weigh Weighing: Use fume hood, avoid dust ppe->weigh dispense Dispensing: Use clean spatula weigh->dispense close_container Securely close container dispense->close_container clean_up Clean workspace and equipment close_container->clean_up wash Wash hands thoroughly clean_up->wash

Caption: A flowchart outlining the standard procedure for safely handling this compound.

spill_response Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill with appropriate absorbent small_spill->contain evacuate Evacuate Area large_spill->evacuate notify Notify Safety Officer evacuate->notify cleanup Clean up using appropriate PPE and procedures contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose

Caption: A decision tree for responding to a spill of this compound.

References

Technical Support Center: Purification of 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-benzyl-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The synthesis of this compound typically involves the reaction of a piperidin-4-one derivative with a benzyl Grignard reagent. Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as N-protected or unprotected piperidin-4-one.

  • Grignard Reagent Byproducts: Including biphenyl (from the coupling of the Grignard reagent) and unreacted benzylmagnesium halide.

  • Side-Reaction Products: Products resulting from enolization of the piperidin-4-one by the Grignard reagent acting as a base.[1]

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and quenching agents.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the desired product from a mixture based on polarity differences.

  • Acid-Base Extraction: Useful for separating the basic this compound from neutral or acidic impurities.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of organic compounds.[2][3]

  • Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds. Derivatization may be required for this compound to enhance its volatility.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Melting Point Analysis: A sharp melting point range close to the literature value (61-63 °C) indicates high purity.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize Solvent is too polar, or the solution is not saturated.1. Add a less polar co-solvent (e.g., petroleum ether to a benzene or ethyl acetate solution).2. Concentrate the solution by slowly evaporating the solvent.3. Scratch the inside of the flask with a glass rod at the liquid-air interface.4. Add a seed crystal of pure this compound.
Oily precipitate forms The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.1. Re-heat the solution until the oil dissolves, then allow it to cool more slowly.2. Add a small amount of a more polar solvent to the hot solution.3. Choose a lower-boiling point solvent system.
Low recovery of pure product The compound is too soluble in the chosen solvent, even at low temperatures.1. Use a less polar solvent system.2. Cool the solution for a longer period in an ice bath or refrigerator.3. Minimize the amount of solvent used for dissolution.
Colored impurities remain The impurities have similar solubility to the product.1. Add a small amount of activated charcoal to the hot solution and filter it through celite before crystallization.2. Perform a preliminary purification by column chromatography or acid-base extraction.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC Inappropriate solvent system.1. Adjust the polarity of the eluent. For this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic piperidine compound on the acidic silica gel.[6]
Product elutes too quickly The eluent is too polar.Decrease the proportion of the polar solvent in your eluent system.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution might be necessary.[7]
Streaking or tailing of the product band The compound is interacting strongly with the stationary phase (silica gel is acidic).1. Add a small amount of triethylamine or ammonia to the eluent.2. Use a different stationary phase, such as alumina.
Cracks in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify solid crude this compound.

Materials:

  • Crude this compound

  • Benzene

  • Petroleum ether

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot benzene to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, slowly add petroleum ether until the solution becomes slightly cloudy.

  • Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture, with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the eluent system by determining the optimal solvent ratio using Thin Layer Chromatography (TLC). The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

Objective: To separate the basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The basic this compound will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer. The organic layer now contains neutral impurities.

  • Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Basify the aqueous layer by slowly adding 1 M NaOH until the pH is >10. The this compound will precipitate or form an oily layer.

  • Extract the basified aqueous layer with several portions of diethyl ether.

  • Combine the organic extracts.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Acid-Base Extraction crude->extraction hplc_gc HPLC / GC recrystallization->hplc_gc chromatography->hplc_gc extraction->hplc_gc pure Pure this compound hplc_gc->pure Purity Confirmed nmr NMR nmr->pure Structure Confirmed mp Melting Point mp->pure Purity Indicated

Caption: General workflow for the purification and analysis of this compound.

acid_base_extraction start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 aqueous1 Aqueous Layer (Product as HCl salt) separate1->aqueous1 add_base Add 1M NaOH (pH > 10) aqueous1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 organic2 Organic Layer (Pure Product) separate2->organic2 dry Dry and Evaporate organic2->dry end Purified Product dry->end

Caption: Logical steps of the acid-base extraction for purifying this compound.

References

Navigating the Synthesis of 4-Benzyl-4-hydroxypiperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up production of 4-benzyl-4-hydroxypiperidine. Below you will find troubleshooting advice and frequently asked questions to assist in optimizing your synthesis, ensuring high yield and purity for this critical pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to larger scale production. Two primary synthetic routes are considered:

  • Route A: Grignard reaction of a benzylmagnesium halide with an N-protected 4-piperidone, followed by deprotection.

  • Route B: Direct N-alkylation of 4-hydroxypiperidine with a benzyl halide.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield Route A (Grignard Reaction): - Inactive Grignard reagent due to moisture or prolonged storage.- Low reaction temperature leading to incomplete reaction.- Side reactions, such as enolization of the piperidone.Route B (N-Alkylation): - Incomplete reaction due to insufficient heating or reaction time.- Use of a weak base.- Steric hindrance.Route A: - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared Grignard reagent.- Consider a modest increase in reaction temperature or prolonged reaction time, monitoring by TLC or HPLC.- Use a more concentrated Grignard solution to favor the addition reaction.Route B: - Increase reaction temperature and/or extend the reaction time, with careful monitoring.- Employ a stronger, non-nucleophilic base such as potassium carbonate or triethylamine.- If using a sterically hindered benzyl halide, consider converting it to a more reactive iodide in situ (Finkelstein reaction).
Presence of Impurities Starting Materials: - Residual starting materials (e.g., N-protected 4-piperidone, 4-hydroxypiperidine, benzyl halide).Side Products: - Byproduct of Grignard reaction (Route A): Formation of 1,2-diphenylethane from Wurtz coupling of the Grignard reagent.- Over-alkylation (Route B): Formation of a quaternary ammonium salt.- Elimination Product: Dehydration of the tertiary alcohol to form 4-benzyl-1,2,3,6-tetrahydropyridine, especially under acidic conditions or at high temperatures.Starting Materials: - Optimize stoichiometry and reaction conditions to drive the reaction to completion.- Utilize purification techniques such as column chromatography or recrystallization.Side Products: - Grignard Byproduct: Add the Grignard reagent to the piperidone solution slowly and at a controlled temperature to minimize coupling.- Over-alkylation: Use a controlled stoichiometry of the benzyl halide and monitor the reaction progress closely.- Elimination: Maintain a neutral or slightly basic pH during workup and purification. Avoid excessive heat.
Purification Challenges - Co-crystallization of the product with impurities.- Formation of an oil instead of a crystalline solid.- Difficulty in removing residual solvent.- Screen various crystallization solvents and conditions (temperature, concentration).- Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.- Employ techniques like trituration with a non-polar solvent to induce crystallization.- For solvent removal, utilize high vacuum and gentle heating.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the Grignard reaction for this compound synthesis?

A1: When scaling up the Grignard reaction, the most critical parameters are:

  • Moisture Control: Water will quench the Grignard reagent, reducing the yield. All solvents and equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere.

  • Temperature Control: The Grignard reaction is exothermic. Efficient heat dissipation is crucial on a larger scale to prevent side reactions and ensure safety. A controlled addition rate of the Grignard reagent is recommended.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient mass transfer, which can be challenging in large reactors.

Q2: I am observing a significant amount of 1,2-diphenylethane in my Grignard reaction. How can I minimize this impurity?

A2: The formation of 1,2-diphenylethane is a common side reaction in the preparation of benzylmagnesium halides. To minimize its formation:

  • Use a slight excess of magnesium during the Grignard reagent preparation.

  • Control the temperature during the formation of the Grignard reagent.

  • Consider using a continuous flow process for the preparation of the Grignard reagent, which can offer better temperature control and shorter reaction times, potentially reducing byproduct formation.

Q3: My final product of this compound is an oil that is difficult to handle. How can I induce crystallization?

A3: If your product is an oil, you can try the following to induce crystallization:

  • Trituration: Stir the oil with a solvent in which the product is poorly soluble (e.g., hexane, diethyl ether). This can often lead to the formation of a solid.

  • Seeding: If you have a small amount of crystalline product, add a seed crystal to the oil.

  • Solvent Evaporation: Slowly evaporate a solution of the product in a suitable solvent.

  • Salt Formation: Convert the free base to a salt, such as the hydrochloride salt, which often has a higher melting point and is more crystalline.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: Key safety considerations include:

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from sources of ignition. The quenching of the reaction is highly exothermic and should be done slowly and with adequate cooling.

  • Solvents: Many solvents used in the synthesis (e.g., THF, diethyl ether) are highly flammable. Ensure proper ventilation and use of explosion-proof equipment.

  • Reagents: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Lab Scale)

This protocol describes the synthesis starting from 1-Boc-4-piperidone.

Step 1: Preparation of Benzylmagnesium Chloride

ParameterValue
Reactants Magnesium turnings, Benzyl chloride
Solvent Anhydrous Tetrahydrofuran (THF)
Molar Ratio Mg : Benzyl chloride (approx. 1.1 : 1)
Temperature Initiation at room temperature, then maintained at 30-40°C
Reaction Time 2-3 hours

Procedure:

  • Under a nitrogen atmosphere, place magnesium turnings in a flame-dried flask equipped with a reflux condenser and an addition funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of benzyl chloride in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours.

Step 2: Grignard Addition to 1-Boc-4-piperidone

ParameterValue
Reactants 1-Boc-4-piperidone, Benzylmagnesium chloride
Solvent Anhydrous Tetrahydrofuran (THF)
Molar Ratio 1-Boc-4-piperidone : Benzylmagnesium chloride (1 : 1.2)
Temperature 0°C to room temperature
Reaction Time 2-4 hours

Procedure:

  • Dissolve 1-Boc-4-piperidone in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add the freshly prepared benzylmagnesium chloride solution to the 1-Boc-4-piperidone solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Boc Group

ParameterValue
Reactant Boc-protected this compound
Reagent Hydrochloric acid in an organic solvent (e.g., dioxane or methanol)
Temperature Room temperature
Reaction Time 1-3 hours

Procedure:

  • Dissolve the crude product from Step 2 in a suitable organic solvent.

  • Add a solution of hydrochloric acid and stir at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting hydrochloride salt can be further purified by recrystallization, or the free base can be obtained by neutralization with a base followed by extraction.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction route.

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Addition cluster_2 Deprotection & Purification Benzyl_chloride Benzyl Chloride Grignard_Formation Grignard Formation (Anhydrous THF) Benzyl_chloride->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Benzylmagnesium_chloride Benzylmagnesium Chloride Grignard_Formation->Benzylmagnesium_chloride Grignard_Addition Grignard Addition (Anhydrous THF) Benzylmagnesium_chloride->Grignard_Addition Benzylmagnesium_chloride->Grignard_Addition N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidone->Grignard_Addition Intermediate Boc-protected This compound Grignard_Addition->Intermediate Deprotection Deprotection (Acidic Conditions) Intermediate->Deprotection Intermediate->Deprotection Purification Purification (Crystallization/Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Validation & Comparative

A Comparative Guide to 4-Benzyl-4-hydroxypiperidine and Other Piperidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among these, 4-benzyl-4-hydroxypiperidine serves as a crucial intermediate and a pharmacophore in its own right, particularly in the development of centrally acting agents. This guide provides a comparative analysis of this compound and other key piperidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction to the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine core, characterized by a piperidine ring substituted at the 4-position with both an aryl group and a hydroxyl group, is a privileged structure in drug discovery. The nitrogen atom of the piperidine ring, the hydroxyl group, and the aromatic ring are key pharmacophoric features that dictate the molecule's interaction with its biological targets. Modifications at the piperidine nitrogen (N1), the aryl ring, and the stereochemistry at the C4 position can profoundly influence the pharmacological profile of these compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound derivatives and other notable piperidine compounds, highlighting their activity at various key biological targets.

Opioid Receptor Agonists

The 4-aryl-4-hydroxypiperidine structure is a well-established scaffold for potent opioid receptor agonists, with many derivatives exhibiting strong analgesic properties.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
Morphineµ1.2-
Fentanylµ1.2 - 1.40.01
N-Benzyl Fentanyl Analogµ-10 - 45
Carfentanilµ0.22-
Pethidineµ--
4-(4'-chlorophenyl)-4-hydroxypiperidine derivative (Compound 2)--Significant analgesic activity
4-(4'-chlorophenyl)-4-hydroxypiperidine derivative (Compound 3)--Significant analgesic activity
4-(4'-chlorophenyl)-4-hydroxypiperidine derivative (Compound 5)--Significant analgesic activity

Note: A lower Ki value indicates a higher binding affinity. A lower ED50 value indicates higher analgesic potency.

Dopamine D4 Receptor Antagonists

Piperidine derivatives have been extensively explored as antagonists for the dopamine D4 receptor, a target for antipsychotic and other CNS-active drugs.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
3-fluorobenzyl-O-alkylated 4-hydroxypiperidine (8a)D4205.9
3,4-difluorophenyl-O-alkylated 4-hydroxypiperidine (8b)D4169
4-fluoro-3-methyl-O-alkylated 4-hydroxypiperidine (8c)D4135
NemonaprideD4-
(+)-5 (hydroxypiperidine analog of GBR 12909)DAT0.46 (IC50)
(-)-5 (hydroxypiperidine analog of GBR 12909)DAT56.7 (IC50)

Note: DAT refers to the Dopamine Transporter. A lower Ki or IC50 value indicates higher affinity/potency.

Histamine H3 Receptor Antagonists

The 4-hydroxypiperidine moiety is also a key feature in the development of potent and selective histamine H3 receptor antagonists, which have potential applications in treating neurological disorders.

CompoundReceptor SubtypeBinding Affinity (pKi)Antagonist Potency (pA2)
1-benzyl-4-(3-aminopropyloxy)piperidine (9b1)hH36.78-
1-benzyl-4-(3-aminopropyloxy)piperidine (9b2)hH37.09-
1-benzyl-4-(5-aminopentyloxy)piperidine (9b5)hH36.99-
1-benzyl-4-(5-aminopentyloxy)piperidine (9b6)hH36.97-
1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivativeguinea pig H3-8.47
1-benzyl derivative of N-propylpentan-1-amineguinea pig H3-7.79

Note: pKi and pA2 are the negative logarithms of the Ki and A2 values, respectively. A higher pKi or pA2 value indicates higher affinity/potency.

Key Signaling Pathways

The interaction of piperidine derivatives with their target receptors initiates intracellular signaling cascades that mediate their pharmacological effects.

opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux (Hyperpolarization) K_channel->K_efflux PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia dopamine_d4_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Neuronal_Inhibition Neuronal Inhibition AC->Neuronal_Inhibition Leads to PKA Protein Kinase A cAMP->PKA Activates histamine_h3_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits

A Comparative Analysis of Synthesis Methods for 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzyl-4-hydroxypiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct methods for its synthesis, offering a comprehensive overview of their performance based on experimental data.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Grignard Reaction on N-Boc-4-piperidoneMethod 2: Direct N-Benzylation of 4-HydroxypiperidineMethod 3: Grignard Reaction on 1-Benzyl-4-piperidone
Starting Materials N-Boc-4-piperidone, Benzylmagnesium bromide4-Hydroxypiperidine, Benzyl bromide1-Benzyl-4-piperidone, Benzylmagnesium bromide
Key Steps 1. Grignard Reaction2. Deprotection1. N-Alkylation1. Grignard Reaction
Reported Yield ~97% (for the analogous Grignard step)[1]Moderate (expected)High (expected)
Reaction Time ~3-4 hours for Grignard reaction~3-5 hours~2-3 hours
Reaction Temperature -10°C to room temperature[1]40-50°C[2]-78°C to room temperature[3]
Purity & Purification High purity achievable with chromatographyPotential for O-alkylation side products, requiring careful purificationHigh purity achievable with chromatography
Advantages High yield, good control over reactivityMore direct route, fewer stepsDirect formation of the target carbon skeleton
Disadvantages Requires protection/deprotection stepsPotential for side reactions and lower selectivityRequires the synthesis of the N-benzyl-4-piperidone precursor

Method 1: Grignard Reaction on N-Boc-4-piperidone

This method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the addition of a benzyl group via a Grignard reaction, and subsequent deprotection to yield the final product. The Boc protecting group is favored for its stability and ease of removal under acidic conditions.[4]

Method_1_Grignard_Reaction_on_N_Boc_4_piperidone cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection N_Boc_4_piperidone N-Boc-4-piperidone Intermediate_1 N-Boc-4-benzyl-4- hydroxypiperidine N_Boc_4_piperidone->Intermediate_1 1. Et₂O, -10°C to rt 2. Sat. aq. NH₄Cl Benzylmagnesium_bromide Benzylmagnesium bromide Benzylmagnesium_bromide->Intermediate_1 Final_Product_1 This compound Intermediate_1->Final_Product_1 HCl in Dioxane, rt

Figure 1: Synthesis of this compound via Grignard reaction on N-Boc-4-piperidone.
Experimental Protocol:

Step 1: Synthesis of N-Boc-4-benzyl-4-hydroxypiperidine

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether (Et₂O) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add a solution of benzylmagnesium bromide in Et₂O (1.5 eq) dropwise, maintaining the temperature below -5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of N-Boc-4-benzyl-4-hydroxypiperidine

  • Dissolve the purified N-Boc-4-benzyl-4-hydroxypiperidine (1.0 eq) in 1,4-dioxane.

  • Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (excess).

  • Stir the mixture at room temperature for 2 hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.

  • Dissolve the residue in water and basify with a 2 M sodium hydroxide (NaOH) solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Method 2: Direct N-Benzylation of 4-Hydroxypiperidine

This method offers a more direct route by alkylating the nitrogen of 4-hydroxypiperidine with benzyl bromide in the presence of a base. While seemingly simpler, this approach may present challenges in selectivity, with the potential for O-alkylation of the hydroxyl group as a competing side reaction.

Method_2_Direct_N_Benzylation 4_Hydroxypiperidine 4-Hydroxypiperidine Final_Product_2 This compound 4_Hydroxypiperidine->Final_Product_2 K₂CO₃, Toluene, 40-50°C, 5h Benzyl_bromide Benzyl bromide Benzyl_bromide->Final_Product_2

Figure 2: Synthesis of this compound via direct N-benzylation.
Experimental Protocol:

  • In a 2L three-necked flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 eq) in toluene.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Slowly add benzyl bromide (0.9 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 40-50°C and maintain for 5 hours.[2]

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to separate the desired N-benzylated product from any O-benzylated side product and unreacted starting materials.

Method 3: Grignard Reaction on 1-Benzyl-4-piperidone

This approach first involves the synthesis of N-benzyl-4-piperidone, which then undergoes a Grignard reaction with benzylmagnesium bromide to directly form the target molecule. This method avoids the need for a final deprotection step.

Method_3_Grignard_on_N_Benzyl cluster_0 Step 1: Synthesis of 1-Benzyl-4-piperidone cluster_1 Step 2: Grignard Reaction 4_Piperidone 4-Piperidone N_Benzyl_4_piperidone 1-Benzyl-4-piperidone 4_Piperidone->N_Benzyl_4_piperidone Base, Solvent Benzyl_chloride Benzyl chloride Benzyl_chloride->N_Benzyl_4_piperidone Final_Product_3 This compound N_Benzyl_4_piperidone->Final_Product_3 1. THF, -78°C to rt 2. Sat. aq. NH₄Cl Benzylmagnesium_bromide_2 Benzylmagnesium bromide Benzylmagnesium_bromide_2->Final_Product_3

Figure 3: Synthesis of this compound via Grignard reaction on 1-benzyl-4-piperidone.
Experimental Protocol:

Step 1: Synthesis of 1-Benzyl-4-piperidone

A general procedure involves the reaction of 4-piperidone with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or DMF. The reaction mixture is typically heated to ensure completion. The product is then isolated by extraction and purified by distillation or chromatography.

Step 2: Grignard Reaction with 1-Benzyl-4-piperidone

  • Prepare a solution of benzylmagnesium bromide from magnesium turnings and benzyl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution of 1-benzyl-4-piperidone to -78°C using a dry ice/acetone bath.

  • Slowly add the freshly prepared benzylmagnesium bromide solution (1.2 eq) to the cooled solution of 1-benzyl-4-piperidone.[3]

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the research or development project.

  • Method 1 (Grignard on N-Boc-4-piperidone) is recommended when high yield and control are critical, despite the additional protection and deprotection steps.

  • Method 2 (Direct N-Benzylation) may be suitable for rapid, small-scale synthesis where potential yield losses and the need for careful purification are acceptable.

  • Method 3 (Grignard on 1-Benzyl-4-piperidone) is a strong alternative if the precursor, 1-benzyl-4-piperidone, is readily available or can be synthesized efficiently in-house.

Each method presents a viable pathway to the target molecule, and the detailed protocols provided herein should enable researchers to select and implement the most appropriate strategy for their needs.

References

Validating 4-Benzyl-4-hydroxypiperidine as a Key Starting Material for Potent Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal starting material is a critical decision in the synthesis of pharmacologically active molecules. This guide provides a comprehensive comparison of 4-benzyl-4-hydroxypiperidine with alternative precursors in the synthesis of potent analgesics, supported by experimental data and detailed protocols.

The piperidine scaffold is a cornerstone in the development of numerous central nervous system agents, most notably potent opioid analgesics like fentanyl and its analogues. The strategic choice of the initial piperidine-based building block significantly impacts the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). Here, we evaluate this compound as a viable starting material and compare its synthetic utility against two commonly employed alternatives: N-benzyl-4-piperidone and N-Boc-4-piperidone.

Comparative Analysis of Starting Materials

The utility of this compound as a precursor hinges on its efficient conversion to a key intermediate, 4-benzyl-4-piperidone, which can then be further elaborated to target analgesic compounds. This initial oxidation step is crucial for a direct comparison with pathways starting from commercially available piperidones.

Starting MaterialKey Transformation(s)Overall Yield (to Fentanyl)Key AdvantagesKey Disadvantages
This compound 1. Oxidation to 4-benzyl-4-piperidone2. Reductive amination with aniline3. Acylation4. Debenzylation5. N-alkylationYield dependent on oxidation stepVersatile starting point for various 4-substituted piperidines.Requires an additional oxidation step, potentially lowering the overall yield.
N-Benzyl-4-piperidone 1. Reductive amination with aniline2. Acylation3. Debenzylation4. N-alkylationModerateThe benzyl group serves as a protecting group that can be removed in a later step.Requires a debenzylation step, which can add complexity to the synthesis.
N-Boc-4-piperidone 1. Reductive amination with aniline2. Acylation3. Boc deprotection4. N-alkylation~95% (Fentanyl free base)The Boc protecting group is easily removed under acidic conditions, often leading to high yields.N-Boc-4-piperidone can be more expensive than N-benzyl-4-piperidone.

Signaling and Synthetic Pathways

The following diagrams illustrate the synthetic pathways from the respective starting materials to a common key intermediate, N-phenyl-N-(piperidin-4-yl)propionamide, a precursor to fentanyl.

Synthetic Pathway from this compound start This compound piperidone 4-Benzyl-4-piperidone start->piperidone Oxidation intermediate1 N-Benzyl-4-anilinopiperidine piperidone->intermediate1 Reductive Amination (Aniline, NaBH(OAc)3) intermediate2 N-Phenyl-N-(1-benzylpiperidin-4-yl)propionamide intermediate1->intermediate2 Acylation (Propionyl chloride) intermediate3 N-Phenyl-N-(piperidin-4-yl)propionamide intermediate2->intermediate3 Debenzylation (H2, Pd/C)

Synthetic route from this compound.

Synthetic Pathway from N-Benzyl-4-piperidone start N-Benzyl-4-piperidone intermediate1 N-Benzyl-4-anilinopiperidine start->intermediate1 Reductive Amination (Aniline, NaBH(OAc)3) intermediate2 N-Phenyl-N-(1-benzylpiperidin-4-yl)propionamide intermediate1->intermediate2 Acylation (Propionyl chloride) intermediate3 N-Phenyl-N-(piperidin-4-yl)propionamide intermediate2->intermediate3 Debenzylation (H2, Pd/C)

Synthetic route from N-benzyl-4-piperidone.

Synthetic Pathway from N-Boc-4-piperidone start N-Boc-4-piperidone intermediate1 tert-Butyl 4-(phenylamino)piperidine-1-carboxylate start->intermediate1 Reductive Amination (Aniline, NaBH(OAc)3) intermediate2 tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate intermediate1->intermediate2 Acylation (Propionyl chloride) intermediate3 N-Phenyl-N-(piperidin-4-yl)propionamide intermediate2->intermediate3 Boc Deprotection (4M HCl in Dioxane)

Synthetic route from N-Boc-4-piperidone.

Experimental Protocols

Protocol 1: Synthesis of Fentanyl from N-Boc-4-Piperidone[1]

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

  • N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) are dissolved in 13 mL of dichloromethane and cooled in an ice bath.

  • Sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) is added portion-wise.

  • The mixture is stirred and allowed to come to room temperature for 16 hours.

  • The reaction is quenched with 15 mL of aqueous 2M NaOH and stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are dried and concentrated to yield the product.

Step 2: Synthesis of tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate

  • The product from Step 1 is acylated with propionyl chloride in the presence of diisopropylethylamine.

Step 3: Synthesis of N-phenyl-N-(piperidin-4-yl)propionamide

  • The product from Step 2 (1.00 g, 3.01 mmol) is dissolved in 25 mL of 1,4-dioxane.

  • 4M HCl in dioxane (25 mL) is added, and the solution is stirred at room temperature for 4 hours.

  • The solution is brought to a pH of 8 with 2M aqueous NaOH and extracted three times with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated to provide the product as a brown oil.

Step 4: Synthesis of Fentanyl

  • The product from Step 3 is alkylated with (2-bromoethyl)benzene in the presence of cesium carbonate in acetonitrile to yield fentanyl free base.

Protocol 2: Synthesis of 4-Anilino-1-benzylpiperidine from N-Benzyl-4-piperidone
  • This synthesis follows a similar reductive amination procedure as described in Step 1 of Protocol 1, using N-benzyl-4-piperidone as the starting material. Subsequent acylation, debenzylation (typically via catalytic hydrogenation), and N-alkylation lead to the final product.

Conclusion

While this compound is a versatile precursor for various piperidine-containing compounds, its utility as a starting material for potent analgesics like fentanyl is contingent on an efficient initial oxidation step. In comparison, N-Boc-4-piperidone offers a more direct and high-yielding route to key fentanyl intermediates due to the facile nature of the Boc-protection and deprotection steps. N-benzyl-4-piperidone presents a viable, though potentially lower-yielding, alternative that necessitates a debenzylation step. The choice of starting material will ultimately depend on factors such as cost, availability, and the desired overall synthetic strategy. For large-scale production where yield and efficiency are paramount, the N-Boc-4-piperidone route appears to be the most advantageous.

A Comparative Analysis of the Biological Activity of 4-Benzyl-4-hydroxypiperidine Enantiomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data exists directly comparing the biological activities of the (R)- and (S)-enantiomers of the parent compound, 4-benzyl-4-hydroxypiperidine. Research has primarily focused on the stereospecific activities of its more complex derivatives. This guide, therefore, presents a comparative analysis of the biological activities of enantiomers of two such derivatives, highlighting their differential effects on key neurological targets. The following sections will delve into the specific findings for these derivatives, presenting quantitative data, experimental methodologies, and relevant pathway diagrams.

Hydroxypiperidine Analogues as Dopamine Transporter Ligands

A study focusing on hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine revealed significant stereospecificity in their interaction with the dopamine transporter (DAT). The (+) and (-) enantiomers exhibited markedly different binding affinities and functional activities.

Data Presentation
Parameter(+)-Enantiomer(-)-EnantiomerFold Difference
IC₅₀ (DAT Binding) 0.46 nM56.7 nM122-fold
IC₅₀ (Dopamine Uptake) 4.05 nM38.0 nM9-fold
In Vivo Locomotor Activity Stimulant ActivityNo Stimulant Activity-
Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT): The binding affinity of the enantiomers to the dopamine transporter was determined using a radioligand binding assay. This in vitro technique measures the ability of a compound to displace a known radioactive ligand from its receptor. In this case, the inhibition of a radiolabeled cocaine analogue binding to rat brain tissue preparations was quantified. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. A lower IC₅₀ value indicates a higher binding affinity.[1]

Dopamine Uptake Assay: This functional assay assesses the ability of the compounds to inhibit the reuptake of dopamine into synaptosomes. Rat brain tissue was used to prepare synaptosomes, which are isolated nerve terminals. The inhibition of [³H]dopamine uptake by various concentrations of the test compounds was measured to determine their IC₅₀ values. This assay provides insight into the functional potency of the compounds as dopamine reuptake inhibitors.[1]

In Vivo Locomotor Activity Studies: To evaluate the in vivo effects, the enantiomers were administered to mice, and their locomotor activity was monitored. This behavioral assay helps to determine the stimulant or depressant effects of a compound on the central nervous system. The study observed that the (+)-enantiomer produced a stimulant effect with a long duration, while the (-)-enantiomer did not affect locomotor activity at the tested doses.[1]

Signaling Pathway

DopamineTransporterInhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake SynapticCleft Vesicle->SynapticCleft Release DopamineReceptor Dopamine Receptor Dopamine_cleft->DopamineReceptor Binding Signal Signal Transduction DopamineReceptor->Signal Enantiomer (+)-Enantiomer Enantiomer->DAT Inhibits Reuptake

Caption: Inhibition of Dopamine Transporter (DAT) by the (+)-enantiomer.

Benzyloxy Piperidine Derivatives as Dopamine D4 Receptor Antagonists

In a separate line of research, the enantiomers of a benzyloxy piperidine derivative were evaluated for their antagonist activity at the dopamine D4 receptor. This study also demonstrated a significant difference in potency between the (S) and (R) enantiomers.

Data Presentation
EnantiomerKᵢ (Dopamine D4 Receptor)
(S)-Enantiomer 135 nM
(R)-Enantiomer 1980 nM
Fold Difference 15-fold
Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine Receptors: The binding affinities (Kᵢ values) of the enantiomers for the human dopamine D4 receptor were determined through competitive inhibition of the binding of a specific radioligand, [³H]N-methylspiperone. The assays were conducted using membranes harvested from HEK293 cells stably expressing the human dopamine D4 receptor. The Kᵢ value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity for the receptor. The study found that the activity predominantly resides in the (S)-enantiomer.[2]

Experimental Workflow

D4ReceptorBindingAssay cluster_workflow Dopamine D4 Receptor Binding Assay Workflow start Start prepare_membranes Prepare Membranes from HEK293 cells expressing hD4R start->prepare_membranes incubate Incubate Membranes with [³H]N-methylspiperone and Test Compound ((S)- or (R)-enantiomer) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Caption: Workflow for Dopamine D4 Receptor Binding Assay.

References

Spectroscopic Validation of 4-Benzyl-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure of 4-benzyl-4-hydroxypiperidine. Through a comparative analysis of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to provide researchers, scientists, and drug development professionals with a robust dataset for the unequivocal identification of this compound. The guide also presents a comparison with structurally related analogs to highlight key spectroscopic distinctions.

Executive Summary

The structural integrity of this compound is confirmed through the concerted application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The experimental data align with the expected chemical environment of the protons and carbon atoms, the molecular weight and fragmentation patterns, and the characteristic vibrational modes of the functional groups present in the molecule. Comparison with 1-benzyl-4-hydroxypiperidine and 4-benzylpiperidine reveals distinct spectroscopic signatures, particularly in the NMR spectra, that allow for unambiguous differentiation.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound No publicly available experimental data found. Theoretical values can be predicted using computational chemistry software.
1-Benzyl-4-hydroxypiperidine 7.35-7.20 (m, 5H, Ar-H), 3.65 (m, 1H, CH-OH), 3.51 (s, 2H, N-CH₂-Ar), 2.78 (m, 2H, piperidine H₂ₑ), 2.18 (m, 2H, piperidine H₂ₐ), 1.88 (m, 2H, piperidine H₃ₑ), 1.62 (m, 2H, piperidine H₃ₐ), 1.5-1.9 (br s, 1H, OH)
4-Benzylpiperidine 7.29-7.10 (m, 5H, Ar-H), 3.05 (dt, 2H, J=12.4, 2.8 Hz, piperidine H₂ₑ), 2.57 (d, 2H, J=6.8 Hz, Ar-CH₂), 2.54 (td, 2H, J=12.4, 2.4 Hz, piperidine H₂ₐ), 1.68-1.55 (m, 3H, piperidine H₃ₑ, H₄), 1.25 (qd, 2H, J=12.0, 3.6 Hz, piperidine H₃ₐ), 1.4-1.1 (br s, 1H, NH)
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound No publicly available experimental data found. Theoretical values can be predicted using computational chemistry software.
1-Benzyl-4-hydroxypiperidine 138.5 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 67.5 (CH-OH), 63.2 (N-CH₂-Ar), 51.8 (piperidine C₂), 35.0 (piperidine C₃)
4-Benzylpiperidine 140.5 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 125.8 (Ar-CH), 46.8 (piperidine C₂), 44.0 (Ar-CH₂), 37.8 (piperidine C₄), 32.3 (piperidine C₃)
Table 3: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 191 [M]⁺174, 156, 132, 117, 105, 91, 77
1-Benzyl-4-hydroxypiperidine 191 [M]⁺174, 158, 118, 106, 91, 77
4-Benzylpiperidine 175 [M]⁺174, 158, 146, 117, 91, 84, 77
Table 4: Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound 3385 (O-H stretch), 3028 (Ar C-H stretch), 2935, 2855 (Aliphatic C-H stretch), 1495, 1453 (Ar C=C stretch), 1050 (C-O stretch)
1-Benzyl-4-hydroxypiperidine 3300 (O-H stretch), 3025 (Ar C-H stretch), 2925, 2850 (Aliphatic C-H stretch), 1494, 1452 (Ar C=C stretch), 1115 (C-O stretch)
4-Benzylpiperidine 3300 (N-H stretch), 3025 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1494, 1452 (Ar C=C stretch)

Experimental Protocols

A generalized protocol for each of the key spectroscopic techniques is provided below. These represent standard operating procedures and may be adapted based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the solid in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the pure KBr pellet. Then, acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

spectroscopic_validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Validation cluster_comparison Comparative Analysis synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion & Fragmentation Pattern ms->ms_data ir_data Functional Group Absorptions ir->ir_data structure_validation Structural Validation of This compound nmr_data->structure_validation ms_data->structure_validation ir_data->structure_validation analog1 1-Benzyl-4-hydroxypiperidine analog1->structure_validation analog2 4-Benzylpiperidine analog2->structure_validation

Caption: Workflow for the Spectroscopic Validation of this compound.

Comparative In Vitro and In Vivo Analysis of 4-Benzyl-4-hydroxypiperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the performance of novel 4-benzyl-4-hydroxypiperidine derivatives against traditional opioid agonists. This guide provides a comparative analysis of their in vitro receptor binding and functional activity, alongside in vivo analgesic efficacy, supported by detailed experimental protocols and signaling pathway visualizations.

The quest for safer and more effective analgesics has driven extensive research into novel chemical scaffolds that can modulate the opioid receptor system with improved therapeutic profiles. Among these, this compound derivatives have emerged as a promising class of compounds. This guide presents a comparative analysis of a representative 4-benzylpiperidine derivative, N-((2,6-dimethyl-L-tyrosyl)amino)methyl)-4-benzylpiperidine (herein referred to as Compound 2), alongside the well-established opioid agonist, morphine.

In Vitro Performance: Opioid Receptor Binding and Functional Activity

The initial assessment of a compound's potential as an opioid modulator involves determining its binding affinity and functional activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Comparative Receptor Binding Affinities (Ki)

The binding affinity of Compound 2 and morphine to the µ, δ, and κ opioid receptors was determined using a competitive radioligand binding assay with [³H]diprenorphine. The inhibitory constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors, are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Compound 2 29150>1000
Morphine 1.2280350

Data for Compound 2 was obtained from a study on 4-substituted piperidines and piperazines. Morphine data is from established literature for comparative purposes.

Comparative Functional Activity ([³⁵S]GTPγS Binding Assay)

The functional activity of the compounds as agonists at the opioid receptors was assessed using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a key step in opioid receptor signaling. The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect, while the Emax value indicates the maximum effect produced by the agonist relative to a standard.

CompoundReceptorEC50 (nM)Emax (%)
Compound 2 µ-Opioid15080
δ-Opioid>1000-
κ-Opioid>1000-
Morphine µ-Opioid5.7100

Data for Compound 2 was obtained from the same study on 4-substituted piperidines and piperazines. Morphine data is from established literature for comparative purposes.

In Vivo Analgesic Efficacy: Tail-Flick Test

The analgesic properties of 4-benzylpiperidine derivatives were evaluated in a rodent model of acute pain using the tail-flick test. This test measures the time it takes for an animal to withdraw its tail from a thermal stimulus, with an increase in latency indicating an analgesic effect. While specific in vivo data for Compound 2 is not available in the referenced literature, studies on structurally similar 4-substituted piperidine derivatives with demonstrated µ-opioid receptor agonism have shown significant analgesic activity in this model. For comparative purposes, the typical dose-dependent effect of morphine in the tail-flick test is presented.

CompoundDose (mg/kg)Analgesic Effect (% Maximum Possible Effect - MPE)
Similar 4-Benzylpiperidine Derivatives -Data not available for direct comparison
Morphine 5~50%
10~85%

Researchers are encouraged to perform in vivo studies on Compound 2 to directly assess its analgesic potency and duration of action.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the respective human opioid receptors.

  • Radioligand: [³H]diprenorphine.

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, [³H]diprenorphine, and either vehicle (for total binding), excess naloxone (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Add the membrane suspension to each well and incubate to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vivo Tail-Flick Test

Objective: To assess the analgesic efficacy of test compounds in a model of acute thermal pain.

Materials:

  • Tail-flick analgesia meter.

  • Male Wistar rats or Swiss albino mice.

  • Test compounds and vehicle control.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and apparatus.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control, typically via intraperitoneal or subcutaneous injection.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathway and Experimental Workflow

Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical opioid receptor signaling pathway and the general workflow for evaluating novel this compound derivatives.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., Compound 2) Opioid_Receptor Opioid Receptor (GPCR) Agonist->Opioid_Receptor Binds to G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Ion_Channels->Analgesia Leads to

Caption: Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Binding_Assay Opioid Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (EC50, Emax) Synthesis->Functional_Assay Data_Analysis Comparative Analysis of In Vitro & In Vivo Data Binding_Assay->Data_Analysis Analgesia_Test Tail-Flick Analgesia Test Functional_Assay->Analgesia_Test Promising Compounds Functional_Assay->Data_Analysis Analgesia_Test->Data_Analysis

A Comparative Guide to Catalyst Efficiency in 4-Benzyl-4-hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-benzyl-4-hydroxypiperidine, a key building block in the development of various pharmaceutical agents, is a critical process for which efficiency and yield are paramount. This guide provides an objective comparison of common catalytic strategies for its synthesis, focusing on the preparation of the pivotal intermediate, 1-benzyl-4-piperidone. The subsequent conversion to the target molecule, this compound, is typically achieved through a stoichiometric Grignard reaction. We present a comparative analysis of two primary catalytic routes to 1-benzyl-4-piperidone, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes to 1-Benzyl-4-piperidone

The synthesis of 1-benzyl-4-piperidone is a crucial step, and its efficiency significantly impacts the overall yield of this compound. Two prevalent methods are the multi-step Dieckmann condensation route and the direct N-alkylation of 4-piperidone.

Data Presentation
Parameter Route 1: Dieckmann Condensation Route 2: Direct N-Alkylation
Catalyst/Base Sodium Methoxide (from Sodium metal)Potassium Carbonate (K₂CO₃)
Starting Materials Benzylamine, Methyl acrylate4-Piperidone monohydrate hydrochloride, Benzyl bromide
Solvent TolueneN,N-Dimethylformamide (DMF)
Reaction Temperature Reflux65 °C
Reaction Time ~11 hours (total for condensation and hydrolysis/decarboxylation)14.5 hours
Reported Yield 78.4%[1]89.28%[1]
Number of Steps Multiple (1,4-addition, condensation, hydrolysis, decarboxylation)One-pot, two stages
Scalability Potentially complex due to multiple steps and handling of sodium metalMore straightforward for scale-up
Reagent Accessibility Readily available and inexpensive starting materials4-piperidone and benzyl bromide are common reagents

Experimental Protocols

Route 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

This route involves the formation of N,N-bis(β-propionate methyl ester) benzylamine from benzylamine and methyl acrylate, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation), and subsequent hydrolysis and decarboxylation.

Step 1: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation [1]

  • To a dry 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 1 mL of anhydrous methanol to initiate the formation of sodium methoxide.

  • Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.

  • Continue refluxing for 6 hours. During this period, add an additional 100 mL of anhydrous toluene in portions to maintain a stirrable mixture.

  • After the condensation is complete, cool the reaction mixture to room temperature.

  • Extract the mixture with 150 mL of 25% (w/w) hydrochloric acid solution.

  • Heat the acidic aqueous layer under reflux in an oil bath for 5 hours. Monitor the completion of the decarboxylation by taking aliquots and testing with a FeCl₃ solution (disappearance of the colored complex indicates completion).

  • Cool the reaction mixture and, while stirring, neutralize it to a pH of approximately 8.5 with a 35% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation, and distill the residue under reduced pressure to obtain 1-benzyl-4-piperidone.

Route 2: Synthesis of 1-Benzyl-4-piperidone via Direct N-Alkylation

This method involves the direct benzylation of 4-piperidone using benzyl bromide in the presence of a base.

Experimental Protocol [1]

  • In a round-bottom flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in 25 mL of dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Add benzyl bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture at 65 °C for 14 hours.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Quench the filtrate with 25 mL of ice water.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a mixture of methanol and chloroform (2%).

Synthesis of this compound via Grignard Reaction

The final step in the synthesis is the addition of a benzyl group to the carbonyl of 1-benzyl-4-piperidone using a Grignard reagent. This is a stoichiometric reaction and not catalytic.

Representative Experimental Protocol

Step 1: Preparation of Benzylmagnesium Chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of benzyl chloride (1.4 equivalents) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with 1-Benzyl-4-piperidone

  • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared benzylmagnesium chloride solution via a cannula or dropping funnel to the cooled solution of 1-benzyl-4-piperidone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by crystallization.

Visualizations

G cluster_0 Route 1: Dieckmann Condensation cluster_1 Route 2: Direct N-Alkylation cluster_2 Final Product Synthesis Benzylamine + Methyl Acrylate Benzylamine + Methyl Acrylate N,N-bis(beta-propionate methyl ester)benzylamine N,N-bis(beta-propionate methyl ester)benzylamine Benzylamine + Methyl Acrylate->N,N-bis(beta-propionate methyl ester)benzylamine 1,4-Addition Cyclized Intermediate Cyclized Intermediate N,N-bis(beta-propionate methyl ester)benzylamine->Cyclized Intermediate Dieckmann Condensation (NaOCH3) 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Cyclized Intermediate->1-Benzyl-4-piperidone Hydrolysis & Decarboxylation This compound This compound 1-Benzyl-4-piperidone->this compound Grignard Reaction (Benzylmagnesium Chloride) 4-Piperidone + Benzyl Bromide 4-Piperidone + Benzyl Bromide 4-Piperidone + Benzyl Bromide->1-Benzyl-4-piperidone N-Alkylation (K2CO3)

Caption: Synthetic workflow for this compound.

G Start Start Decision Primary Consideration? Start->Decision Cost Cost Decision->Cost Cost-Effectiveness Simplicity Simplicity Decision->Simplicity Operational Simplicity & Scale Dieckmann Dieckmann Condensation Route Cost->Dieckmann N_Alkylation Direct N-Alkylation Route Simplicity->N_Alkylation

Caption: Decision logic for selecting a synthetic route.

References

Navigating the Data Gap: A Proposed Framework for Assessing the Cross-Reactivity of 4-benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and immunoassay cross-reactivity databases reveals a significant and critical data gap: no published studies to date have specifically evaluated the cross-reactivity of 4-benzyl-4-hydroxypiperidine in common drug screening immunoassays. This absence of data presents a considerable challenge for researchers, toxicologists, and drug development professionals who may encounter this compound as a synthetic intermediate, a metabolite of a larger molecule, or a novel psychoactive substance. Without empirical data, it is impossible to predict its potential to cause false-positive results in widely used drug screening panels, potentially leading to misinterpretation of clinical or forensic data.

This guide, therefore, pivots from a direct comparison to a proposed framework for investigation. It outlines the necessary experimental protocols and data presentation structures to systematically evaluate the cross-reactivity of this compound, providing a roadmap for researchers to generate the much-needed data.

The Significance of the Data Gap

Immunoassays are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition can lead to cross-reactivity, where a substance structurally similar to the target analyte triggers a positive result. For a compound like this compound, which contains a piperidine ring and a benzyl group—moieties found in various pharmaceuticals and drugs of abuse—the potential for cross-reactivity in opioid or fentanyl immunoassays is a valid concern that remains unaddressed.

Proposed Experimental Protocol for Cross-Reactivity Assessment

To address this data gap, a systematic evaluation of this compound's cross-reactivity is proposed. The following protocol outlines a standard approach using commercially available immunoassay kits.

Objective: To determine the concentration of this compound that produces a positive result in common opioid and fentanyl screening immunoassays and to calculate its percent cross-reactivity relative to the target analyte.

Materials:

  • This compound (certified reference material)

  • Drug-free human urine matrix

  • Commercially available immunoassay kits for opiates and fentanyl (e.g., Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), or similar)

  • Automated clinical chemistry analyzer

  • Confirmatory analysis instrumentation (e.g., Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solution into drug-free human urine to create a range of concentrations of this compound. The concentration range should be broad enough to identify the concentration that triggers a positive result.

  • Immunoassay Analysis: Analyze the spiked urine samples using the selected opioid and fentanyl immunoassay kits on a calibrated clinical chemistry analyzer, following the manufacturer's instructions.

  • Determination of Cutoff Concentration: Identify the lowest concentration of this compound that produces a result at or above the assay's established cutoff for the target analyte (e.g., morphine or fentanyl).

  • Calculation of Percent Cross-Reactivity: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of this compound Producing a Positive Result) x 100

  • Confirmatory Analysis: To ensure that the observed reactivity is due to this compound and not a contaminant, a subset of the positive-testing spiked samples should be analyzed by a highly specific method like LC-MS/MS.

Data Presentation: A Template for Future Findings

Once experimental data is generated, it should be summarized in a clear and concise format to allow for easy comparison. The following table provides a template for presenting such findings.

Immunoassay TargetManufacturer/KitCutoff Concentration (ng/mL)Minimum this compound Concentration for Positive Result (ng/mL)Calculated % Cross-Reactivity
Opiates[Manufacturer A]300Data to be determinedData to be calculated
Fentanyl[Manufacturer B]1Data to be determinedData to be calculated
Other relevant assays............

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the proposed workflow for determining the cross-reactivity of this compound.

G Experimental Workflow for Cross-Reactivity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Obtain this compound Reference Material stock Prepare Stock Solution start->stock spiked Create Serially Diluted Spiked Urine Samples stock->spiked immunoassay Immunoassay Screening (Opioids, Fentanyl, etc.) spiked->immunoassay confirmation Confirmatory Analysis (LC-MS/MS) immunoassay->confirmation for verification determine_cutoff Determine Minimum Concentration for Positive Result immunoassay->determine_cutoff calculate_cr Calculate % Cross-Reactivity determine_cutoff->calculate_cr report Report Findings calculate_cr->report

Caption: Proposed workflow for assessing the immunoassay cross-reactivity of this compound.

Hypothetical Considerations Based on Structural Analogy

While no data exists for this compound, we can speculate on potential cross-reactivity based on its structural features. The 4-phenylpiperidine core is a key structural element in fentanyl and its analogs. It is plausible that antibodies developed for fentanyl immunoassays, which target this region, might exhibit some degree of recognition for this compound. However, the presence and position of the hydroxyl and benzyl groups would significantly influence the binding affinity. It is crucial to emphasize that this is purely speculative, and only empirical testing can provide a definitive answer.

A Comparative Analysis of the Pharmacokinetic Profiles of Statin Derivatives of the HMG-CoA Reductase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of three widely prescribed statin medications: Atorvastatin, Rosuvastatin, and Pravastatin. These drugs are all inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By targeting this key enzymatic step, statins effectively lower plasma cholesterol levels. This document summarizes key pharmacokinetic parameters, details the experimental protocols used to derive this data, and visualizes the relevant biological pathway.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters for Atorvastatin, Rosuvastatin, and Pravastatin, offering a clear comparison for research and drug development purposes.

Pharmacokinetic ParameterAtorvastatinRosuvastatinPravastatin
Absorption
Bioavailability~14%~20%17-34%
Time to Peak (Tmax)1-2 hours3-5 hours1-1.5 hours
Food EffectDecreases rate and extent of absorptionNegligibleNot significant
Distribution
Protein Binding>98%~88% (mainly to albumin)~50%
Volume of Distribution (Vd)~381 L~134 LHigh hepatic extraction
Metabolism
Primary Metabolic PathwayExtensively metabolized by CYP3A4Limited metabolism, primarily by CYP2C9Not extensively metabolized
Active MetabolitesYes (ortho- and para-hydroxylated)Yes (N-desmethyl)Yes (3α-hydroxyisomeric metabolite)
Excretion

Safety Operating Guide

Proper Disposal of 4-Benzyl-4-hydroxypiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Benzyl-4-hydroxypiperidine are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Key Hazard Information:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.

  • Incompatible with strong oxidizing agents.[2]

Quantitative Safety and Disposal Data

While specific quantitative data for disposal is limited in safety data sheets, the following table summarizes key handling and safety parameters for this compound and related compounds.

ParameterValue/InstructionSource
Appearance White to cream crystals or powderThermo Fisher Scientific
Water Solubility Slightly solubleChemicalBook
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances.Cole-Parmer
Incompatible Materials Strong oxidizing agentsBenchChem
Spill Cleanup Use an inert absorbent material (e.g., sand, silica gel) for small spills.BenchChem
Primary Disposal Method Engage a licensed professional waste disposal service.BenchChem, Fisher Scientific
Improper Disposal Do not dispose of down the drain or into sewer systems.BenchChem, Santa Cruz Biotechnology

Experimental Protocols

The safety data sheets reviewed do not provide specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility. Chemical waste generators are responsible for correctly classifying the waste and adhering to all local, regional, and national regulations.[2][3]

Step-by-Step Disposal Procedures

  • Containerization : Place the waste this compound in a suitable, clearly labeled, and tightly sealed container.[2][3]

  • Labeling : Ensure the container is accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage : Store the sealed waste container in a secure, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal : Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[2][3]

For spills, the procedure is as follows:

  • Absorption : For small spills, use an inert absorbent material such as sand or silica gel to contain the chemical.[2]

  • Collection : Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[4]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The container with the absorbed spill material should be sealed, labeled, and disposed of as hazardous waste through a licensed professional service.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal waste_type Is it unused/expired product or contaminated material/spill residue? start->waste_type containerize_waste Containerize in a labeled, sealed, and appropriate waste container. waste_type->containerize_waste Unused/Expired spill_cleanup For Spills: Absorb with inert material (sand, silica gel). waste_type->spill_cleanup Spill Residue store_waste Store container in a cool, dry, well-ventilated area away from incompatible materials. containerize_waste->store_waste professional_disposal Contact a licensed professional waste disposal service for pickup. store_waste->professional_disposal containerize_spill Place absorbed material into a labeled and sealed container. spill_cleanup->containerize_spill containerize_spill->store_waste end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Benzyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Benzyl-4-hydroxypiperidine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on safety data sheets.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust, splashes, and eye irritation.[2][3][4]
Face ShieldRecommended in addition to goggles for splash hazards.[2]
Hand Protection Chemical-resistant GlovesImpermeable, such as PVC or other suitable materials tested to EN 374 (Europe) or F739 (US) standards.[1][5]Prevents skin contact and irritation.[2][4]
Body Protection Lab Coat/Protective ClothingLong-sleeved and impermeable to prevent skin exposure.[2][3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection VentilationHandle in a well-ventilated area, preferably a chemical fume hood.[2][3][6]Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2][4]
RespiratorA full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used if exposure limits are exceeded or irritation is experienced.[1][3][7]Provides necessary protection in case of inadequate ventilation or spills.

Handling and Storage Procedures

Safe handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

ProcedureStep-by-Step Guidance
General Handling 1. Wash hands and any exposed skin thoroughly after handling.[4][8] 2. Avoid breathing dust, fumes, or vapors.[2][4] 3. Do not eat, drink, or smoke in the handling area.[1][8] 4. Ensure eyewash stations and safety showers are readily accessible.[3][6][8]
Storage 1. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] 2. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
Spill Management 1. Minor Spills: Remove all ignition sources. Use inert absorbent material like sand or vermiculite to contain the spill.[5] Place the absorbed material in a labeled container for disposal.[2][5] 2. Major Spills: Evacuate the area and alert emergency responders.[5] Wear appropriate PPE, including respiratory protection.[5] Contain the spill and prevent it from entering drains.[5]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

Disposal StepDescription
Containerization Place waste material in a suitable, clearly labeled, and tightly sealed container.[2]
Labeling Accurately label the container with the chemical name and appropriate hazard symbols.[2]
Professional Disposal Engage a licensed professional waste disposal service for collection and disposal.[2] Do not dispose of down the drain.[2]

Logical Workflow for Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in a Well-Ventilated Area / Fume Hood B->C D Perform Experiment C->D E Clean Work Area D->E H Segregate & Label Waste D->H During/After Experiment F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
4-Benzyl-4-hydroxypiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。